3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Description
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |
InChI Key |
WEEBGSCTBNDXJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Architectural Precision in Drug Design: Synthetic Utility and Profiling of 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole
Executive Summary
In the modern landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0) represents a highly specialized, bifunctional intermediate designed for late-stage pharmacophore conjugation. By combining the highly reactive electrophilicity of a benzyl bromide with the metabolic stability and hydrogen-bonding capacity of a 1-methylpyrazole ring, this molecule serves as an essential vector in the synthesis of advanced therapeutics, particularly in the cardiovascular and oncology sectors.
This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic reactivity, and validated protocols for its application in drug discovery workflows.
Structural & Physicochemical Profiling
The architectural brilliance of 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole lies in its dual-domain structure. The 1-methyl-1H-pyrazole moiety acts as an excellent bioisostere for traditional phenyl rings, offering improved aqueous solubility (due to the basic nitrogen) while maintaining necessary aromaticity for
Table 1: Physicochemical and Structural Parameters
| Property | Specification / Value |
| Chemical Name | 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole |
| CAS Registry Number | 1820815-38-0 |
| Molecular Formula | C11H11BrN2 |
| Molecular Weight | 251.13 g/mol |
| Electrophilic Center | Benzyl bromide (-CH₂Br) |
| Heterocyclic Motif | 1-Methyl-1H-pyrazole |
| Primary Reactivity | S_N2 Nucleophilic Substitution |
| Storage Conditions | 2-8 °C, inert atmosphere (Argon/N₂), protect from light |
Data synthesized from standard chemical inventories and guidelines for related pyrazole derivatives.
Mechanistic Reactivity & Synthetic Utility
The primary synthetic utility of this compound is its capacity to undergo biomolecular nucleophilic substitution (
S_N2 Alkylation Workflow
Step-by-step synthetic workflow for N-alkylation using the bromomethyl intermediate.
Self-Validating Protocol: N-Alkylation of Secondary Amines
To ensure high fidelity in drug synthesis, the following protocol integrates causality and in-process validation.
Materials:
-
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Secondary Amine Nucleophile (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous, 0.2 M)
Step-by-Step Methodology:
-
Preparation & Atmospheric Control: In an oven-dried round-bottom flask under a strict nitrogen atmosphere, suspend the secondary amine and K₂CO₃ in anhydrous DMF.
-
Causality: Nitrogen prevents atmospheric moisture ingress, which would rapidly hydrolyze the sensitive benzyl bromide into an unreactive benzyl alcohol. K₂CO₃ is deliberately chosen over organic bases (like Triethylamine) to prevent competitive quaternization side-reactions.
-
-
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add the pyrazole building block dropwise as a concentrated solution in DMF.
-
Causality: The 0 °C initiation controls the exothermic S_N2 reaction, suppressing di-alkylation or E2 elimination pathways.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4-6 hours.
-
Causality: DMF, a polar aprotic solvent, optimally solvates the potassium cation but leaves the amine nucleophile "naked" and highly reactive, thereby accelerating the S_N2 kinetics.
-
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.
-
Validation Loop: The starting benzyl bromide is highly UV-active. Complete consumption of the higher-Rf electrophile spot and the appearance of a distinct lower-Rf product spot validates reaction progression. Confirm the exact mass shift (loss of Br isotope pattern, addition of amine mass) via LC-MS (ESI+).
-
-
Quench & Extraction: Quench the reaction with distilled water (5 volumes) to dissolve inorganic salts and precipitate the organic product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers vigorously with brine to partition out residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Application in Medicinal Chemistry: Phosphodiesterase (PDE) Inhibitors
The 4-(1-methyl-1H-pyrazol-3-yl)benzyl moiety derived from this building block is a proven pharmacophore in the development of cardiovascular therapeutics. Specifically, it has been utilized to alkylate quinazolinedione derivatives to create potent, selective Phosphodiesterase (PDE) inhibitors [1].
PDEs are intracellular enzymes responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP). By incorporating the pyrazole-benzyl moiety, researchers can synthesize inhibitors that precisely fit into the PDE active site, preventing the degradation of cAMP. The resulting elevation in cAMP triggers Protein Kinase A (PKA) activation, leading to smooth muscle relaxation and targeted cardiovascular vasodilation.
PDE Inhibition Signaling Pathway
Intracellular cAMP signaling pathway illustrating the mechanism of PDE inhibition.
Handling, Stability, and Storage Protocols
Given the high reactivity of the bromomethyl group, strict handling guidelines must be enforced to maintain chemical integrity [2]:
-
Moisture Sensitivity: Benzyl bromides are highly susceptible to hydrolysis. Exposure to ambient humidity will result in the formation of 4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol. The compound must be handled using standard Schlenk line techniques or within a glovebox.
-
Light Sensitivity: Halogenated benzylic compounds can undergo photolytic cleavage, generating radical species that lead to dimerization or polymerization. Storage containers must be opaque or wrapped in foil.
-
Thermal Stability: Store strictly at 2-8 °C. Extended exposure to room temperature can induce auto-alkylation or degradation.
References
- Title: CA2758234A1 - Therapeutic applications in the cardiovascular field of quinazolinedione derivatives Source: Google Patents URL
-
Title: REACH registrations - ECHA Chemicals Database Source: European Chemicals Agency (ECHA) URL: [Link]
Technical Whitepaper: 4-(Bromomethyl)phenyl Pyrazole Scaffolds in Drug Discovery
This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 4-(bromomethyl)phenyl pyrazole derivatives . It is designed for researchers utilizing this scaffold as a "linker strategy" to connect the privileged pyrazole pharmacophore with solubilizing groups or secondary binding motifs.
Executive Summary
The 4-(bromomethyl)phenyl pyrazole moiety represents a critical "warhead" intermediate in medicinal chemistry. Unlike stable aryl bromides used for cross-coupling, this benzyl bromide scaffold serves as a potent electrophile for nucleophilic substitution (
Key Technical Value:
-
Linker Versatility: The methylene bridge (-CH
-) interrupts conjugation, allowing independent optimization of the "head" (pyrazole) and "tail" regions. -
Reactivity: High susceptibility to
displacement allows for late-stage diversification of lead libraries. -
Pharmacophore: The pyrazole ring serves as a hydrogen-bond donor/acceptor, often targeting the ATP-binding hinge region of kinases (e.g., CDK, ROCK, BCR-ABL).
Chemical Synthesis & Production
The synthesis of 4-(bromomethyl)phenyl pyrazoles requires a two-stage approach: construction of the pyrazole ring followed by radical functionalization of the benzylic position.
Stage 1: Pyrazole Ring Construction
Direct condensation of 4-methylphenylhydrazine with 1,3-electrophiles is the most robust route.
-
Reagents: 4-methylphenylhydrazine hydrochloride + 1,1,3,3-tetramethoxypropane (for unsubstituted pyrazole) or acetylacetone (for 3,5-dimethylpyrazole).
-
Conditions: Ethanol, reflux, catalytic HCl.
-
Mechanism: Double condensation (Paal-Knorr type) to form the aromatic heterocycle.
Stage 2: Wohl-Ziegler Bromination
The conversion of the methyl group to the bromomethyl group is achieved via radical substitution.
-
Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.1 eq).
-
Solvent: CCl
(Classic) or Benzotrifluoride/Acetonitrile (Green alternatives). -
Protocol:
-
Dissolve 1-(4-methylphenyl)pyrazole in anhydrous solvent.
-
Add NBS and radical initiator (AIBN or Benzoyl Peroxide).
-
Reflux under inert atmosphere (
) until the starting material is consumed (TLC monitoring). -
Critical Step: Filter warm to remove succinimide byproduct.
-
Concentrate and purify immediately (see Stability).
-
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway transforming hydrazine precursors into the reactive benzyl bromide scaffold.
Reactivity & Derivatization (The "Library Generator")
The utility of this scaffold lies in its ability to react with nucleophiles to generate diverse libraries. The benzylic bromide is highly reactive toward amines, phenols, and thiols.
Nucleophilic Substitution Protocols
A. Amination (Kinase Inhibitor Synthesis)
-
Target: Synthesis of benzylic amines (e.g., attaching a morpholine tail).
-
Reagents: Secondary amine (1.2 eq),
or DIPEA (2.0 eq). -
Solvent: DMF or Acetonitrile, RT to 60°C.
-
Note: This is the primary route for optimizing solubility in drug discovery.
B. Etherification
-
Target: Phenolic ethers.
-
Reagents: Phenol derivative,
or NaH. -
Solvent: Acetone (reflux) or DMF.
Library Diversification Logic
Caption: Divergent synthesis strategy using the benzyl bromide core to generate functionalized libraries.
Handling, Stability & Safety
Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood.
Stability Profile[1]
-
Hydrolysis: The C-Br bond is sensitive to moisture. Exposure to humid air converts the bromide to the benzyl alcohol (inactive).
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C or -20°C.
-
Purification: Avoid silica gel chromatography with methanol/ethanol (solvolysis risk). Use rapid filtration through a silica plug with Hexane/EtOAc.
Safety Protocol
-
PPE: Double nitrile gloves, chemical splash goggles, lab coat.
-
Spill Management: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate solution before wiping.
-
Disposal: Quench excess alkylating agent with amine waste before disposal.
Medicinal Chemistry Applications
Kinase Inhibitors (ROCK, CDK, BCR-ABL)
Researchers use this scaffold to target the ATP-binding site.
-
Hinge Binder: The pyrazole nitrogen interacts with the kinase hinge region.
-
Linker: The phenyl ring acts as a rigid spacer.
-
Tail: The bromomethyl group is converted into a solubilizing tail that extends into the solvent-exposed region of the kinase, improving oral bioavailability.
Case Study Data: Solubility Improvement
| Derivative (R-Group) | LogP (Calc) | Aqueous Solubility | Kinase IC50 (Generic) |
|---|---|---|---|
| -CH2Br (Intermediate) | 3.8 (High) | Very Low | N/A (Reactive) |
| -CH2-Morpholine | 2.1 | High | < 50 nM |
| -CH2-N-Methylpiperazine | 1.5 | Very High | < 50 nM |
Anti-Inflammatory (COX-2)
Analogs of Celecoxib utilize the 1-phenylpyrazole core. While Celecoxib uses a sulfonamide, research analogs often explore the benzyl position for metabolic stability studies.
References
-
BenchChem. A Comparative Analysis of Pyrazole-Based Inhibitors. (2025).[1][2]
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021).[2][3][4][5]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Protocols.
-
Fisher Scientific. Safety Data Sheet: 1-[4-(Bromomethyl)phenyl]-1H-pyrazole.
-
National Institutes of Health (PMC). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent ROCK-II Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
This guide provides a comprehensive technical overview of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. By merging a stable, biologically relevant pyrazole core with a reactive bromomethyl handle, this molecule serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Structural Properties
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is a polysubstituted aromatic heterocycle. Its core structure is a 1-methyl-1H-pyrazole ring, which is attached at the 3-position to a phenyl ring. This phenyl ring is, in turn, substituted at the 4-position with a bromomethyl group.
The molecular formula of this compound is C₁₁H₁₁BrN₂. Its calculated molecular weight is approximately 251.13 g/mol . The presence of the polar pyrazole ring and the nonpolar phenyl group suggests moderate solubility in a range of organic solvents. The bromomethyl group is a key feature, rendering the molecule susceptible to nucleophilic substitution, a property that is highly valuable in synthetic chemistry.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | Calculated |
| Molecular Weight | 251.13 g/mol | Calculated |
| XLogP3 | ~3.0 | Estimated based on similar isomers[1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Synthesis and Purification
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole can be logically approached in a two-stage process: first, the construction of the pyrazole core, followed by the functionalization of the methyl group on the phenyl ring. This strategy prevents potential side reactions that might occur if the reactive bromomethyl group were present during the pyrazole ring formation.
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring. This is followed by a selective free-radical bromination of the benzylic methyl group.
-
Step 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole. This involves the cyclocondensation reaction of 1-(p-tolyl)butane-1,3-dione with methylhydrazine. The use of an acid catalyst, such as acetic acid, in a solvent like ethanol is typical for this transformation. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
-
Step 2: Bromination to yield 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole. The intermediate from Step 1 is then subjected to a Wohl-Ziegler bromination. This reaction uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light. This method is highly selective for the bromination of the benzylic methyl group over potential aromatic ring bromination[3][4].
Experimental Protocol
Step 1: Synthesis of 1-methyl-3-(p-tolyl)-1H-pyrazole
-
To a solution of 1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-3-(p-tolyl)-1H-pyrazole.
Step 2: Synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
-
Dissolve 1-methyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction can be visualized by the consumption of NBS (which is denser and sinks) and the formation of succinimide (which is less dense and floats).
-
After completion, cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole.
Characterization and Analysis
The structural elucidation of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole relies on standard spectroscopic and chromatographic techniques.[5][6][7]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the phenyl ring (typically two doublets in the 7-8 ppm region).- Protons on the pyrazole ring (two singlets or doublets, depending on substitution, in the 6-8 ppm region).- A singlet for the N-methyl group (around 3.5-4.0 ppm).- A characteristic singlet for the bromomethyl (CH₂Br) protons (around 4.5 ppm). |
| ¹³C NMR | - Aromatic and pyrazole carbon signals in the 110-150 ppm range.- N-methyl carbon signal around 35-40 ppm.- Bromomethyl carbon signal (C-Br) typically in the 30-35 ppm range. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight.- A characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of bromine. |
| IR Spectroscopy | - C-H stretching from aromatic and methyl groups.- C=C and C=N stretching from the aromatic and pyrazole rings.- A C-Br stretching band. |
Applications in Research and Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[8] The title compound is particularly valuable as a synthetic intermediate due to its bifunctional nature.
The Pyrazole Core
The pyrazole ring system is known for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Derivatives have shown activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
The Bromomethyl Reactive Handle
The bromomethyl group is a potent electrophile, making it an excellent handle for introducing the (1-methyl-1H-pyrazol-3-yl)phenyl moiety into other molecules. It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide variety of nucleophiles.[9]
-
With O-nucleophiles (alcohols, phenols): Forms ether linkages.
-
With N-nucleophiles (amines, anilines): Forms secondary or tertiary amines.
-
With S-nucleophiles (thiols): Forms thioethers.
-
With C-nucleophiles (cyanide, enolates): Forms new carbon-carbon bonds.
This reactivity allows for the rapid generation of a library of diverse compounds from a single, advanced intermediate, which is a highly efficient strategy in drug discovery.
Potential as a Kinase Inhibitor Building Block
Many successful kinase inhibitors incorporate a substituted pyrazole core. The (1-methyl-1H-pyrazol-3-yl)phenyl group can be strategically employed to occupy specific pockets within the ATP-binding site of a target kinase. The bromomethyl functionality allows for the covalent attachment of this fragment to other pharmacophoric elements, potentially leading to the development of novel and potent kinase inhibitors.
Reaction Scheme Diagram
Caption: Reactivity of the bromomethyl group with various nucleophiles.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole. Based on data from structurally related compounds, the following guidelines are recommended.[10][11][12][13][14]
-
Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory system. The bromomethyl group classifies it as a lachrymator and alkylating agent, which warrants careful handling to avoid exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
-
Handling:
-
Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and nucleophiles.
-
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Safety Workflow
Caption: Recommended safety workflow for handling the compound.
Conclusion
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is a strategically designed chemical intermediate that holds considerable promise for applications in drug discovery and organic synthesis. The combination of a biologically relevant pyrazole core and a versatile reactive bromomethyl group makes it a valuable precursor for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers looking to leverage its potential in their scientific endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Bromomethyl)phenol: A Versatile Building Block in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
-
DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Retrieved from [Link]
-
CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Retrieved from [Link]
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Scilit. (n.d.). 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101648839A - Green synthesis method of bromomethylbiphenyl compound.
-
ResearchGate. (2025, August 9). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
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Novel pyrazole intermediates for drug discovery
Title: Engineering the Pyrazole Core: Next-Generation Intermediates and Regioselective Strategies for Drug Discovery
Executive Summary: The Pyrazole Renaissance
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved small molecule therapeutics, including Celecoxib, Ruxolitinib, and Crizotinib. Its success stems from its unique physicochemical profile: it serves as both a hydrogen bond donor (NH) and acceptor (N2), mimics peptide bonds, and offers tunable lipophilicity.
However, the "low-hanging fruit" of classical pyrazole chemistry—primarily accessed via Knorr condensation—has been extensively harvested. The current frontier lies in novel intermediates that allow for:
-
Precise Regiocontrol: Overcoming the N1-tautomer selectivity challenge.
-
Orthogonal Functionalization: Late-stage installation of substituents at C3, C4, and C5.
-
Non-Traditional Substitutions: Incorporation of fluorinated motifs (CF₃, SF₅) and sp³-rich architectures to improve metabolic stability and solubility.
This guide details the synthesis and application of these advanced intermediates, moving beyond basic condensation to transition-metal-catalyzed C–H activation and 1,3-dipolar cycloadditions.
Strategic Synthesis: Beyond the Knorr Condensation
Classical methods like the Knorr synthesis (hydrazine + 1,3-diketone) often suffer from poor regioselectivity when using substituted hydrazines, yielding mixtures of 1,3- and 1,5-isomers that require tedious chromatographic separation.
Comparative Analysis of Synthetic Routes
| Feature | Classical Knorr Synthesis | [3+2] Cycloaddition (Modern) | C–H Activation (State-of-the-Art) |
| Precursors | 1,3-Dicarbonyls + Hydrazines | Nitrile Imines/Diazo + Alkynes | Pre-formed Pyrazoles |
| Regioselectivity | Often Poor (Steric dependent) | Excellent (Electronic control) | High (Directing Group control) |
| Atom Economy | Moderate (Water byproduct) | High (Additive) | High (H₂ byproduct) |
| Key Limitation | Limited functional group tolerance | Safety (Diazo handling) | Catalyst cost (Pd, Rh, Ru) |
| Ideal For | Simple, achiral cores | 3-CF₃ / 3-EWG analogs | Late-stage diversification |
Visualization: The Regioselectivity Landscape
The following diagram illustrates the divergent pathways to access specific regioisomers, highlighting the strategic advantage of modern cycloaddition over classical condensation.
Caption: Figure 1. Strategic decision matrix for pyrazole synthesis. Green/Blue pathways offer superior control for complex drug candidates.
Spotlight on Novel Intermediates
A. The Fluorinated Scaffold: 3-Trifluoromethylpyrazoles
Incorporating a trifluoromethyl (CF₃) group at the C3 position significantly alters the electronic landscape of the ring, lowering the pKa of the NH (if unsubstituted) and increasing lipophilicity.
-
Why it matters: The CF₃ group blocks metabolic oxidation at the C3 position and modulates the binding affinity to lipophilic pockets (e.g., in COX-2 inhibitors).
-
Key Intermediate: Trifluoroacetonitrile imines (generated in situ) are the go-to precursors for these scaffolds.[1][2]
B. The C4-Borylated "Universal Donor"
1-Aryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoles.
-
Utility: These intermediates serve as a "universal socket" for Suzuki-Miyaura coupling, allowing medicinal chemists to rapidly screen libraries by coupling diverse aryl halides at the C4 position—a region often solvent-exposed in kinase active sites.
Deep Dive Protocol: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
Rationale: This protocol utilizes a [3+2] cycloaddition strategy involving in situ generated nitrile imines.[1][2] It avoids the regioselectivity issues of hydrazine condensations and directly installs the valuable CF₃ pharmacophore.
Target Intermediate: Ethyl 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Materials & Reagents
-
Precursor A: Trifluoroacetaldehyde arylhydrazone (Source of nitrile imine).
-
Reagent B: Ethyl propiolate (Dipolarophile).
-
Base: Triethylamine (Et₃N) or Silver Carbonate (Ag₂CO₃) for oxidative generation.
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
-
Hydrazonoyl Chloride Formation:
-
Dissolve Trifluoroacetaldehyde arylhydrazone (1.0 equiv) in DMF.
-
Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C.
-
Stir at room temperature for 3 hours. Checkpoint: Monitor by TLC for disappearance of hydrazone.
-
Mechanism: Chlorination of the hydrazone carbon creates the precursor for the 1,3-dipole.
-
-
In Situ Nitrile Imine Generation & Cycloaddition:
-
Dissolve the crude hydrazonoyl chloride in anhydrous DCM (0.2 M).
-
Add Ethyl propiolate (1.5 equiv).
-
Add Et₃N (2.0 equiv) dropwise over 30 minutes at 0°C. Critical: Slow addition prevents dimerization of the nitrile imine.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with water; extract aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 75-85%.
-
Self-Validating Mechanism (Mechanism of Action)
The base promotes 1,3-elimination of HCl to form the transient nitrile imine dipole. This species undergoes a concerted [3+2] cycloaddition with the alkyne.[2] The regioselectivity is governed by the electronic polarization: the nucleophilic carbon of the nitrile imine attacks the β-carbon of the electron-deficient alkyne.
Caption: Figure 2. Mechanistic flow of the nitrile imine [3+2] cycloaddition. The transient dipole (yellow) is the key determinant of regioselectivity.
Applications in Drug Discovery (SAR & Case Studies)
The pyrazole ring is rarely a passive linker; it actively engages target proteins.
Key Drug Architectures
| Drug | Indication | Pyrazole Role | Key Interactions |
| Celecoxib | Inflammation (COX-2) | 1,5-Diaryl scaffold | Rigid spacer orienting sulfonamide into the selectivity pocket. |
| Crizotinib | Oncology (ALK/ROS1) | 4-Aryl-3-substituted | H-bond donor/acceptor pair interacting with the kinase hinge region. |
| Sildenafil | ED (PDE5) | Fused Pyrazolo[4,3-d]pyrimidine | Mimics the guanine base of cGMP. |
SAR Logic: The "Fluorine Effect"
Replacing a C3-Methyl group (as in Celecoxib) with a C3-Trifluoromethyl group often results in:
-
Increased Metabolic Stability: C-F bonds are resistant to CYP450 oxidation.
-
Enhanced Potency: The electron-withdrawing nature of CF₃ increases the acidity of the NH (in 1H-pyrazoles), strengthening H-bond donor capability.
References
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition Source: Organic Letters (ACS Publications) URL:[3][Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) Source: PubMed / NIH URL:[Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs Source: PubMed / NIH URL:[Link]
Sources
Strategic Synthesis and Medicinal Utility of Benzyl-Functionalized Pyrazoles
[1][2]
Executive Summary: The Scaffold at the Crossroads
In modern medicinal chemistry, the pyrazole ring is a "privileged structure," serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] However, the specific subclass of
This guide addresses the primary bottleneck in accessing these scaffolds: Regioselectivity . The functionalization of pyrazoles with benzyl bromide is deceptively simple, often yielding difficult-to-separate mixtures of
The Regioselectivity Paradox: Mechanistic Causality[1]
The core challenge in synthesizing
The Tautomeric Equilibrium
For a 3,5-disubstituted pyrazole, the anion can be alkylated at either nitrogen.[1]
-
Steric Control: If
is bulky (e.g., -butyl, phenyl) and is small (e.g., methyl), alkylation preferentially occurs at the less hindered nitrogen (distal to the bulky group).[1] -
Electronic Control: Electron-withdrawing groups (EWG) reduce the nucleophilicity of the adjacent nitrogen.[1]
Visualization: Reaction Pathway and Isomerism
The following diagram illustrates the bifurcation point in the synthesis, highlighting where experimental conditions influence the outcome.
Figure 1: Mechanistic bifurcation in pyrazole alkylation. Steric bulk at the C3/C5 positions dictates the kinetic preference for N1 vs N2 attack.[1]
Strategic Protocols: Validated Workflows
Do not rely on a single set of conditions. The choice of base and solvent is the "tuning knob" for regioselectivity.
Protocol A: Classical Base-Mediated Alkylation ( )
Best for: Unhindered pyrazoles or when thermodynamic control is desired.[1]
Mechanism:
Reagents:
-
Substrate: 3,5-Dimethylpyrazole (or analog)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium Carbonate (
, 2.0 equiv)[1] -
Solvent: DMF (Anhydrous) or Acetone[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 mmol) portion-wise. Observation: Evolution of
gas indicates successful deprotonation.[1] Stir for 30 min until gas evolution ceases.-
Alternative: If using
/Acetone, reflux is often required to drive deprotonation.
-
-
Alkylation: Add Benzyl bromide (1.1 mmol) dropwise via syringe.
-
Critical: Benzyl bromide is a potent lachrymator.[1] Perform only in a fume hood.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Endpoint: Disappearance of the polar pyrazole spot (low
) and appearance of less polar product (high ).[1]
-
-
Workup: Quench with saturated
. Extract with EtOAc (3x).[1] Wash organics with solution (to remove DMF) and Brine.[1] Dry over .[1]
Protocol B: Regioselective De Novo Synthesis (1,3-Dipolar Cycloaddition)
Best for: Asymmetric pyrazoles where alkylation yields inseparable mixtures.[1] Concept: Instead of adding the benzyl group to the ring, build the ring with the benzyl group attached.
Methodology:
React a benzyl hydrazine (or
-
Advantage: The position of the benzyl group is fixed by the hydrazine starting material, eliminating regiochemical ambiguity [1].
Data Summary: Condition Optimization Matrix
| Parameter | Condition A | Condition B | Condition C | Outcome / Note |
| Base | ||||
| Solvent | DMF (Polar Aprotic) | Acetone | THF | DMF promotes rapid |
| Temp | 0°C | Reflux | RT | Higher temps increase reaction rate but may degrade selectivity (thermodynamic equilibration).[1] |
| Selectivity | Kinetic Control | Thermodynamic | -- |
Advanced Functionalization: The "Benzyl Bromide" as a Handle
While the section above details using benzyl bromide as a reagent, a sophisticated strategy involves synthesizing pyrazoles that contain a reactive benzyl bromide moiety (e.g., 4-(bromomethyl)-1-phenyl-1H-pyrazole ).[1]
This moiety serves as a "warhead" for further diversification:
-
Nucleophilic Substitution: Reacting the bromomethyl group with amines creates kinase-targeting motifs.[1]
-
Arbuzov Reaction: Reacting with triethyl phosphite yields phosphonates for Horner-Wadsworth-Emmons olefination.[1]
Synthesis of the Intermediate:
Usually achieved via Wohl-Ziegler Bromination of a methyl-pyrazole using NBS (N-bromosuccinimide) and AIBN (radical initiator) in
Safety & Handling: Benzyl Bromide
Hazard Class: Lachrymator, Corrosive, Acute Toxin.
Standard Operating Procedures (SOPs):
-
Engineering Controls: All transfers must occur in a certified chemical fume hood.
-
Decontamination: Spills should be neutralized immediately with "Tech" grade amines (e.g., triethylamine) or aqueous sodium thiosulfate, which react rapidly with the alkyl bromide [2].
-
PPE:
-
Storage: Store in a cool, dry place away from oxidizers. Benzyl bromide can decompose to release HBr gas; open older bottles with caution.[1]
Experimental Decision Tree
Use this workflow to determine the optimal synthetic route for your target molecule.
Figure 2: Decision matrix for selecting synthetic routes based on substrate symmetry and purification feasibility.
References
-
Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020).[3] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31, 1172-1176.[1][3] Link
-
Thermo Fisher Scientific.[1] (2010).[1][4][5] Benzyl Bromide Safety Data Sheet. Link[1]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link[1]
-
Kong, Y., Tang, M., & Wang, Y. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[1][6] Link[1]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Methodological & Application
Alkylation protocols using 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Introduction & Chemical Profile
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the 1-methyl-3-phenylpyrazole motif. This pharmacophore is prevalent in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Functionally, the molecule features a benzylic bromide moiety.[1] While the pyrazole ring provides specific binding properties (hydrogen bond acceptor, pi-stacking), the bromomethyl group serves as a highly reactive electrophile for SN2 coupling reactions.
Chemical Specifications
| Property | Detail |
| Formula | C₁₁H₁₁BrN₂ |
| MW | 251.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Reactive Group | Benzylic Bromide (Electrophile) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol) |
Safety Warning (Lachrymator)
CRITICAL: Benzylic bromides are potent lachrymators and skin irritants.
-
Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 1M NaOH to hydrolyze the bromide before cleaning.
Mechanistic Insight & Reaction Logic
The alkylation proceeds via a classic SN2 mechanism . The transition state is stabilized by the phenyl ring (benzylic effect), making this reagent significantly more reactive than primary alkyl bromides.
Electronic Influence: The 1-methyl-1H-pyrazole ring at the para-position of the phenyl group acts as a weak electron donor. This increases electron density at the benzylic carbon relative to a simple benzyl bromide, potentially accelerating the ionization (SN1 character) in polar solvents, but primarily facilitating SN2 attack by stabilizing the developing positive charge in the transition state.
Strategic Considerations:
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO, MeCN) are required to dissolve the polar nucleophile and stabilize the transition state.
-
Base Selection: The base must be strong enough to deprotonate the nucleophile but non-nucleophilic to avoid competing substitution (e.g., avoiding hydroxide which forms the alcohol).
-
Stoichiometry: Because the reagent is a lachrymator and often the more expensive fragment, protocols typically use a slight excess of the nucleophile (1.1–1.2 equiv) to ensure the bromide is fully consumed, simplifying purification.
Experimental Workflows (Graphviz)
The following diagram illustrates the decision logic for selecting reaction conditions based on the nucleophile type.
Figure 1: Decision matrix for alkylation conditions based on nucleophile reactivity.
Detailed Protocols
Protocol A: N-Alkylation of Secondary Amines (High Throughput Compatible)
Ideal for generating focused libraries of kinase inhibitors.
Reagents:
-
Electrophile: 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., morpholine, piperazine derivative) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial (or round-bottom flask), suspend the amine (1.2 mmol) and K₂CO₃ (2.0 mmol) in MeCN (5 mL).
-
Addition: Add 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 mmol, 251 mg) in one portion.
-
Note: If using DIPEA, add the base after dissolving the amine, then add the bromide.
-
-
Reaction: Cap the vial and stir at Room Temperature for 4–16 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The bromide spot (usually higher R_f) should disappear.
-
-
Workup:
-
Purification: Flash column chromatography (typically 0-5% MeOH in DCM) or recrystallization if solid.
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Used for linking the pyrazole scaffold to phenolic cores.
Reagents:
-
Electrophile: 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Why Cs₂CO₃? The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the phenoxide anion.
-
-
Solvent: Acetone (reflux) or DMF (60°C).
Step-by-Step Procedure:
-
Activation: Dissolve the phenol (1.1 mmol) in anhydrous DMF (4 mL). Add Cs₂CO₃ (1.5 mmol) and stir for 15 minutes at RT to generate the phenoxide.
-
Alkylation: Add a solution of the bromide (1.0 mmol) in DMF (1 mL) dropwise to the reaction mixture.
-
Heating: Heat the mixture to 60°C for 2–6 hours.
-
Quench: Cool to RT and pour into ice-water (30 mL).
-
Observation: Often the product precipitates as a solid.
-
-
Isolation: Filter the precipitate and wash with water. If no precipitate forms, extract with EtOAc as in Protocol A.
Protocol C: C-Alkylation of Active Methylenes
For extending the carbon skeleton.
Reagents:
-
Nucleophile: Diethyl malonate or similar 1,3-dicarbonyl (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in dry THF (5 mL) at 0°C.
-
Anion Formation: Add the active methylene compound (1.1 mmol) dropwise. Stir at 0°C for 30 min until gas evolution ceases.
-
Addition: Add the bromide (1.0 mmol) dissolved in THF (2 mL) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated NH₄Cl solution. Extract with Et₂O.[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of bromide | Ensure solvents are anhydrous. Keep bottles of bromide tightly sealed and stored cold. |
| Incomplete Reaction | Low nucleophilicity | Switch to a stronger base (NaH) or add a catalyst (KI, Finkelstein condition) to generate the more reactive iodide in situ. |
| Dialkylation | Primary amine used | Use a large excess of amine (5-10 equiv) or protect the amine (e.g., Boc-hydrazine) then deprotect. |
| Precipitate in Reaction | Salt formation | This is normal (KBr/KCl). Ensure efficient stirring to prevent clumping. |
References
-
General Benzylic Bromide Reactivity
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Pyrazole Synthesis & Properties
- Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 76(11), 4432–4443.
-
Cesium Carbonate in Alkylation
- Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Praktische Chemie, 341(2), 186-190.
-
Safety Data (Lachrymators)
- National Center for Biotechnology Information (2024).
Sources
Application Note: High-Fidelity Benzylic Bromination of 3-(4-methylphenyl)-1-methyl-1H-pyrazole
Executive Summary
This application note details the protocol for the regioselective radical bromination of 3-(4-methylphenyl)-1-methyl-1H-pyrazole to synthesize 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole . This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors and COX-2 antagonists, where the benzylic bromide serves as a versatile electrophile for subsequent C-N or C-O coupling.
The guide addresses the primary synthetic challenge: controlling the mono- vs. di-bromination ratio . By transitioning from classical carbon tetrachloride (
Mechanistic Insight & Reaction Design
The reaction proceeds via the Wohl-Ziegler mechanism , a free-radical substitution that utilizes N-bromosuccinimide (NBS) as a source of low-concentration molecular bromine.[1][2][3]
The Selectivity Challenge
The substrate contains two distinct methyl groups:
-
N-Methyl (Pyrazole N1): Strong
bond; electronically deactivated and sterically distinct. Inert to radical conditions. -
C-Methyl (Phenyl C4): Benzylic position. The resulting radical is stabilized by resonance with the phenyl ring, making the C-H bond dissociation energy (BDE ~88 kcal/mol) significantly lower than the N-methyl group.
Reaction Pathway Diagram
The following diagram illustrates the radical chain propagation and the critical role of NBS in maintaining a low steady-state concentration of
Figure 1: The Wohl-Ziegler radical chain mechanism. Note that NBS reacts with trace HBr to generate
Strategic Optimization: Solvent & Initiator
Historically,
Table 1: Solvent & Initiator Performance Matrix
| Parameter | Carbon Tetrachloride ( | Trifluorotoluene ( | Acetonitrile ( | Recommendation |
| Boiling Point | 77°C | 102°C | 82°C | |
| Solubility (NBS) | Poor | Moderate | Good | |
| Succinimide Removal | Precipitates (Float) | Precipitates | Soluble | |
| Toxicity | High (Carcinogen) | Low (Green alternative) | Moderate | |
| Selectivity (Mono:Bis) | High | High | Moderate |
Initiator Choice:
-
AIBN (Azobisisobutyronitrile): Preferred.
~ 1 hr at 80°C. Matches reflux perfectly. -
BPO (Benzoyl Peroxide): Alternative. Can be more oxidizing; risk of benzoate byproducts.
Detailed Experimental Protocol
Materials
-
Substrate: 3-(4-methylphenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize from water if yellow (indicates free
). -
Initiator: AIBN (0.05 equiv / 5 mol%)
-
Solvent: Anhydrous Trifluorotoluene (
) (0.2 M concentration) -
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the pyrazole substrate (e.g., 1.72 g, 10 mmol) and anhydrous
(50 mL). Stir to dissolve. -
Reagent Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).
-
Critical Check: Ensure NBS is suspended (it will not fully dissolve initially).
-
-
Degassing: Briefly sparge the solvent with nitrogen for 5-10 minutes to remove dissolved oxygen (oxygen acts as a radical trap).
-
Initiation: Heat the mixture to reflux (bath temp ~105-110°C).
-
Visual Cue: The reaction often turns pale orange/red briefly as initiation occurs, then fades to pale yellow/colorless.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every hour.
-
Endpoint: Stop when starting material is <5%. Do not push for 100% conversion , as this exponentially increases the formation of the dibromo-impurity.
-
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath). Succinimide will precipitate heavily.
-
Filter the mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold
or DCM. -
Concentrate the filtrate under reduced pressure.[5]
-
-
Purification:
-
The crude residue is often pure enough for the next step (>90%).
-
If purification is required, use flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). The bromide is slightly less polar than the starting material.
-
Troubleshooting & Decision Logic
The following workflow addresses common failure modes, particularly the formation of the "over-brominated" byproduct.
Figure 2: Decision tree for reaction monitoring. The critical control point is limiting the bis-bromide formation by accepting slightly lower conversion.
Managing the "Bis-Bromide" Impurity
If the dibrominated species (Ar-CHBr2) forms:
-
Cause: High local concentration of radicals or running the reaction too long (thermodynamic equilibration).
-
Solution: Reduce NBS to 0.95 equiv. It is easier to separate unreacted starting material than the dibromide.
-
Salvage: If >15% dibromide forms, reduce the mixture with Sodium Diethyl Phosphite (NaPO(OEt)2) to revert the dibromide back to the monobromide (refer to J. Org. Chem. 2000, 65, 5413).
Safety & Handling
-
Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). Always handle the product in a well-ventilated fume hood.
-
NBS: Store in a refrigerator. Old NBS decomposes to release
and HBr, which can cause acid-catalyzed side reactions. -
Exotherm: The initiation step can be exothermic. Ensure the condenser is functioning before heating.
References
-
Wohl-Ziegler Reaction Overview
- Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948, 43, 271–317.
-
Green Solvent Alternatives (PhCF3)
- Ogawa, A.; Curran, D. P. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. J. Org. Chem.1997, 62, 450–451.
-
Specific Pyrazole Bromination Protocols
-
Managing Over-Bromination
- Scientific Update.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Harnessing the 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole Scaffold for Advanced Bioconjugation via Click Chemistry
An Application Note and Protocol Guide for Researchers
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for leveraging 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole as a versatile precursor for "click" chemistry applications. By converting the reactive bromomethyl handle into a bioorthogonal azide, this compound becomes a powerful tool for researchers in drug discovery, chemical biology, and materials science, enabling robust and efficient conjugation to a wide array of molecules. This document outlines the synthetic strategy, provides step-by-step protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, and offers insights into experimental design and execution.
Core Principle: From a Reactive Halide to a Bioorthogonal Handle
The utility of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole in click chemistry stems from the facile conversion of its benzylic bromide into a more versatile functional group. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution. Our primary strategy involves its transformation into an azide (N₃), a cornerstone functional group for the most prevalent click reactions.[4]
The azide is an ideal bioorthogonal handle for several reasons:
-
It is virtually absent in biological systems, ensuring high selectivity.
-
It is stable under a wide range of physiological and chemical conditions.
-
It participates in highly efficient and specific cycloaddition reactions with alkynes.
This two-stage approach—synthesis of the azide intermediate followed by the click reaction—provides a modular and reliable method for incorporating the valuable pyrazole scaffold into larger biomolecules, diagnostic tools, or advanced materials.[5]
Figure 1: Overall strategy for using the pyrazole-bromide in click chemistry.
Protocol 1: Synthesis of 3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole
This protocol details the conversion of the starting benzyl bromide to the corresponding benzyl azide via a nucleophilic substitution (Sɴ2) reaction. This transformation is highly efficient and foundational for subsequent click chemistry applications.[4] The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the sodium azide cation while leaving the azide anion highly nucleophilic.[4][6]
Figure 2: Experimental workflow for the synthesis of the pyrazole-azide intermediate.
2.1. Materials
-
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
2.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 eq) in DMSO (approx. 0.2-0.5 M solution).
-
Addition of Azide: To this solution, add sodium azide (NaN₃) (1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully and slowly add deionized water to the reaction mixture to quench the reaction and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent click reactions. If necessary, it can be purified by column chromatography on silica gel.
2.3. Characterization
-
IR Spectroscopy: A strong, sharp peak should appear around 2100 cm⁻¹, characteristic of the azide (N=N=N) stretching vibration.
-
¹H NMR Spectroscopy: The benzylic protons (-CH₂-Br) signal (typically a singlet around 4.5 ppm) will be replaced by a new singlet for the azidomethyl protons (-CH₂-N₃) at a slightly different chemical shift (around 4.3 ppm).
Application Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the classic "click" reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8] The reaction is highly reliable and proceeds with high yield under mild conditions. We recommend an in-situ generation of the active Cu(I) catalyst from Copper(II) sulfate and a reducing agent like sodium ascorbate, which prevents the oxidation of the catalyst.[9] The addition of a ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[5][9]
Figure 3: Experimental workflow for the CuAAC conjugation protocol.
3.1. Materials
-
3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole (from Protocol 1)
-
A terminal alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Ligand: THPTA (for aqueous systems) or TBTA
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
3.2. Step-by-Step Procedure
-
Preparation: In a vial, dissolve the pyrazole-azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
-
Catalyst Premix: In a separate microfuge tube, prepare the catalyst solution. Add CuSO₄·5H₂O (0.01-0.05 eq, from a stock solution) and the ligand (1.1 eq relative to CuSO₄).
-
Reaction Initiation: Add the catalyst premix to the solution from step 1. Finally, add sodium ascorbate (0.1-0.3 eq, from a freshly prepared stock solution) to initiate the reaction. The solution may turn a light yellow/orange color.
-
Incubation: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.
Application Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the method of choice for conjugations in sensitive biological environments, such as live-cell labeling, because it eliminates the need for a cytotoxic copper catalyst.[10][11] The reaction is driven by the release of ring strain in a cyclooctyne derivative (e.g., DBCO, BCN) upon reaction with an azide.[12] While typically slower than CuAAC, the reaction is highly specific and bioorthogonal.
Figure 4: Experimental workflow for the copper-free SPAAC conjugation protocol.
4.1. Materials
-
3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole (from Protocol 1)
-
A strained alkyne-containing molecule (e.g., DBCO-PEG-Biotin, BCN-Fluorophore)
-
Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO, or a mixture)
4.2. Step-by-Step Procedure
-
Preparation: Dissolve the pyrazole-azide in the chosen solvent. If working with biomolecules, use a buffer like PBS, potentially with a small amount of a co-solvent like DMSO to aid solubility.
-
Addition of Alkyne: Add the strained alkyne reagent (typically 1.5-5.0 eq) to the azide-containing solution. The excess alkyne helps drive the reaction to completion.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used and the reactant concentrations.
-
Monitoring: Monitor the reaction progress if possible (e.g., by LC-MS for small molecules or by fluorescence imaging for cell labeling applications).
-
Purification: For bioconjugation, unreacted small molecules can be removed by methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Quantitative Data Summary & Troubleshooting
The following table provides a general guide for the reaction conditions discussed. Optimal conditions may vary depending on the specific substrates used.
| Parameter | Protocol 1: Azide Synthesis | Protocol 2: CuAAC | Protocol 3: SPAAC |
| Solvent | DMSO, DMF | tBuOH/H₂O, DMSO, DMF | PBS, H₂O, DMSO |
| Temperature | Room Temperature | Room Temperature | Room Temp to 37°C |
| Reactant Ratio | 1.5 eq NaN₃ | 1.0-1.2 eq Alkyne | 1.5-5.0 eq Strained Alkyne |
| Catalyst Loading | N/A | 1-5 mol% CuSO₄ | None |
| Typical Time | 12-18 hours | 1-4 hours | 1-24 hours |
| Typical Yield | >90%[4] | >85%[13][14] | Varies (concentration-dependent) |
Troubleshooting Tips:
-
Low Yield in Azide Synthesis (Protocol 1): Ensure the starting bromide is of high purity and the solvent is anhydrous. Consider gently heating the reaction (40-50°C) if the reaction is sluggish at room temperature.
-
Stalled CuAAC Reaction (Protocol 2): Ensure the sodium ascorbate solution is freshly prepared, as it can degrade. Degassing the solvent before starting can help prevent the oxidation of Cu(I). Consider increasing the catalyst or ligand loading.
-
Slow SPAAC Reaction (Protocol 3): Increase the concentration of the reactants or the molar excess of the strained alkyne. Ensure the pH of the buffer is compatible with the biomolecule of interest (typically pH 7-8).
Conclusion
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is not merely a static scaffold but a dynamic building block for advanced chemical synthesis. Through a straightforward and high-yielding conversion to its azide derivative, this compound is readily integrated into the powerful and versatile click chemistry toolkit. The protocols provided herein offer researchers reliable methods to employ both copper-catalyzed and strain-promoted cycloadditions, opening avenues for creating novel pyrazole-containing conjugates for drug development, biological imaging, and materials science.
References
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link][1]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link][2]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link][15]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link][13]
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes (2a-h) in Cyrene TM. Retrieved from [Link][14]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link][16]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link][17]
-
Universidad de Zaragoza. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link][18]
-
Beilstein Journals. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link][7]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link][8]
-
PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link][5]
-
IntechOpen. (2021, February 18). Role of Click Chemistry in Organic Synthesis. Retrieved from [Link][19]
-
ResearchGate. (n.d.). Copper catalyzed click reaction of benzyl bromide (3) and 4-methoxy phenyl acetylene (4) to yield 1-benzyl-4-(4-metoxyphenyl)-1H-1,2,3-triazole (5). Retrieved from [Link][20]
-
ResearchGate. (n.d.). Optimizing different parameters in the click reaction of benzyl bromide and phenyl acetylene. Retrieved from [Link][21]
-
RSC Publishing. (n.d.). Dalton Transactions. Retrieved from [Link][22]
-
Royal Society of Chemistry. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Retrieved from [Link][6]
-
Beilstein Journals. (2021, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link][23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. Protocols [baseclick.eu]
- 17. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 18. zaguan.unizar.es [zaguan.unizar.es]
- 19. Role of Click Chemistry in Organic Synthesis | IntechOpen [intechopen.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Preparation of pyrazole-containing benzyl amines via substitution
Application Note: High-Fidelity Preparation of Pyrazole-Containing Benzyl Amines via Nucleophilic Substitution
Part 1: Executive Summary & Strategic Rationale
The integration of pyrazole pharmacophores with benzyl amine motifs is a cornerstone strategy in the design of kinase inhibitors (e.g., analogues of crizotinib or ruxolitinib) and anti-inflammatory agents. While cyclization strategies (e.g., Knorr synthesis) exist, the convergent nucleophilic substitution (
However, this route presents a critical chemical challenge: Regioselectivity .[1][2][3] Unsubstituted or 3-substituted pyrazoles exist as an equilibrium of tautomers (
This guide details a high-fidelity protocol for the
Part 2: Mechanistic Insight – Controlling the Ambident Nucleophile
To master this synthesis, one must understand the causality behind the isomeric distribution. The pyrazole anion is an ambident nucleophile. The ratio of
-
Steric Hindrance: In 3-substituted pyrazoles, the
position is adjacent to the substituent, while is less hindered. However, the "lone pair" availability often dictates that alkylation occurs at the less hindered nitrogen (yielding the "1,5-disubstituted" product if employing standard nomenclature relative to the starting material, or more commonly referred to as the less hindered isomer). -
Tautomeric Equilibrium: The nature of the substituent at C3/C5 (electron-donating vs. electron-withdrawing) shifts the tautomeric equilibrium.
-
Cation Coordination: The counter-ion of the base (
, , , ) can chelate between the pyrazole nitrogens and the electrophile, altering the transition state.
Diagram 1: Mechanistic Pathway & Regioselectivity
Caption: The bifurcation of the pyrazolyl anion pathway. Steric bulk at C3 typically disfavors N1 alkylation, requiring specific base/solvent tuning to overcome.
Part 3: Standard Operating Protocol (SOP)
Protocol A: Preparation of -Boc-Protected Pyrazole Benzyl Amines
Objective: Synthesize 1-(4-(aminomethyl)benzyl)-4-nitro-1H-pyrazole (protected) via
Materials:
-
Nucleophile: 4-Nitro-1H-pyrazole (1.0 equiv)
-
Electrophile: tert-Butyl (4-(bromomethyl)phenyl)carbamate (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) — Selected for the "Cesium Effect" which often enhances solubility and alkylation yields. -
Solvent: Anhydrous DMF or Acetonitrile (
). -
Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.1 equiv) — Finkelstein activation of the bromide.
Step-by-Step Methodology:
-
Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add
(2.0 equiv) in a single portion. -
Critical Step: Stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.
-
-
Substitution (
):-
Dissolve tert-butyl (4-(bromomethyl)phenyl)carbamate (1.1 equiv) in a minimal amount of DMF.
-
Add this solution dropwise to the pyrazole mixture over 10 minutes.
-
Optional: Add TBAI (0.1 equiv) if the reaction is sluggish.
-
Heat the reaction to 60°C and stir for 4–12 hours. Monitor by LC-MS (Target mass = Mass of Pyrazole + Mass of Benzyl - HBr).
-
-
Workup (Self-Validating):
-
Dilute the reaction with EtOAc and wash copiously with water (
) to remove DMF. Note: Residual DMF ruins flash chromatography separation. -
Wash with Brine (
), dry over , and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).[5]
-
Eluent: Hexanes/EtOAc gradient (0%
50%). -
Identification: The
-alkylated product usually elutes after any unreacted benzyl bromide but before unreacted pyrazole.
-
-
Deprotection (Revealing the Amine):
-
Dissolve the purified intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1 hour.
-
Concentrate to yield the Pyrazole-Benzyl Amine salt .
-
Part 4: Optimization & Troubleshooting Matrix
The following table summarizes how to shift the regioselectivity based on experimental observations.
| Variable | Condition A (Kinetic/Steric) | Condition B (Thermodynamic) | Impact on Outcome |
| Base | NaH (irreversible deprotonation) locks the anion, often favoring the sterically accessible | ||
| Solvent | THF / Toluene | DMF / DMSO | Polar aprotic solvents (DMF) dissociate ion pairs, increasing reactivity but potentially lowering selectivity compared to non-polar solvents. |
| Temperature | Higher temperatures favor the thermodynamic isomer (usually the more substituted/hindered one if reversible). | ||
| Electrophile | Benzyl Bromide | Benzyl Chloride | Bromides are more reactive; Chlorides may require higher heat/iodide catalysis, pushing the system toward thermodynamic control. |
Part 5: Experimental Workflow Diagram
This flowchart guides the decision-making process during the synthesis.
Caption: Operational workflow for the synthesis of pyrazole-benzyl amines, including decision points for isomeric mixtures.
Part 6: References
-
BenchChem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025).[1][2][4][5][6] Link
-
Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[7] The Journal of Organic Chemistry, 87(15), 2022. Link
-
Kallman, N. J., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872, 2017. Link
-
Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2017. Link
Sources
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole as a linker in PROTACs
Application Note: Utilizing 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole as a Rigid Linker Precursor in PROTAC Development
Executive Summary & Scientific Rationale
The rapid evolution of PROteolysis TArgeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven targeted protein degradation. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the Protein of Interest (POI) ligand and the E3 ligase recruiter. However, these flexible linkers often incur a massive entropic penalty (
Recent structure-activity relationship (SAR) campaigns demonstrate that incorporating rigid structural motifs—such as heterocyclic scaffolds and phenyl rings—can pre-organize the PROTAC molecule. This rigidity minimizes the entropic cost of folding, enhances the cooperative thermodynamics of the Target-PROTAC-E3 ternary complex, and can drive exceptional degradation selectivity (e.g., degrading BRD4 while sparing BRD2/3)2[2].
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0) has emerged as a premier building block for rigidified PROTACs. It features a highly electrophilic bromomethyl group for facile
Physicochemical Profiling & Data Presentation
To successfully integrate this building block into a degrader pipeline, scientists must understand its baseline chemical properties and the comparative advantages it offers over traditional flexible linkers.
Table 1: Chemical Profile of CAS 1820815-38-0
| Property | Specification |
|---|---|
| Chemical Name | 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole |
| CAS Number | 1820815-38-0 |
| Molecular Formula |
Table 2: Comparative Metrics: Flexible PEG vs. Rigid Pyrazole-Phenyl Linkers
| Metric | Flexible PEG Linkers | Rigid Pyrazole/Phenyl Linkers |
|---|
| Entropic Penalty (
Experimental Workflows & Protocols
Chemical Synthesis Workflow
The following protocol outlines a self-validating, two-phase synthetic route to generate a rigidified PROTAC using CAS 1820815-38-0.
Caption: Logical workflow for synthesizing a rigid PROTAC using CAS 1820815-38-0.
Phase 1:
-
Preparation : Dissolve the amine-bearing E3 ligand (e.g., a VHL ligand with a piperazine exit vector, 1.0 equiv) and 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition : Add Cesium Carbonate (
, 2.0 equiv) to the mixture. Stir at room temperature for 4–12 hours.-
Causality of Reagent Selection:
is explicitly selected over stronger bases (e.g., NaH) because its large cation radius provides a "soft" basicity. This enhances the nucleophilicity of the secondary amine without causing the epimerization of sensitive stereocenters (such as the chiral hydroxyproline core of VHL ligands)3[3].
-
-
In-Process QC (Self-Validation) : Monitor the reaction via LC-MS. The reaction is deemed complete only when the unreacted E3 ligand peak is exhausted and the intermediate mass (
) constitutes >90% of the total ion current. -
Purification : Isolate the Ligand-Linker intermediate via preparative HPLC (Acetonitrile/Water with 0.1% TFA). Lyophilize to a solid powder.
Phase 2: Direct C-H Arylation to the POI Ligand
-
Preparation : Combine the purified intermediate from Phase 1 (1.0 equiv), a halogenated POI ligand (1.2 equiv), Palladium(II) acetate (
, 10 mol%), Tricyclohexylphosphine ( , 20 mol%), and Potassium Carbonate ( , 2.0 equiv) in anhydrous Dimethylacetamide (DMA). -
Reaction : Heat the sealed vessel to 110°C under argon for 12 hours.
-
Causality of Reagent Selection: The 1-methylpyrazole ring undergoes regioselective C-H activation at the C5 position under these specific catalytic conditions. This circumvents the need to pre-functionalize the pyrazole with a boronic acid, streamlining the synthetic route and maximizing overall yield4[4].
-
-
Final Isolation : Filter through Celite, concentrate, and purify the final PROTAC via preparative HPLC.
Biological Evaluation: Ternary Complex Formation & Degradation
To establish that the synthesized molecule is a bona fide PROTAC rather than a simple inhibitor, the biological evaluation must rigorously prove that target depletion is mediated by the Ubiquitin-Proteasome System (UPS).
Caption: Mechanism of action for PROTAC-mediated targeted protein degradation via the UPS.
Protocol: Validation of Targeted Degradation and Mechanism
-
Cell Plating : Seed the target cancer cell line (e.g., PANC1 or HeLa) in 6-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% . -
Mechanistic Controls (Self-Validating System) : Pre-treat designated control wells with either 10 µM MG132 (a proteasome inhibitor) or 3 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 1 hour prior to PROTAC addition.
-
Causality of Controls: MLN4924 inhibits the neddylation required to activate cullin-RING E3 ligases (such as VHL and CRBN). If pre-treatment with MLN4924 or MG132 successfully rescues the POI from degradation, it definitively proves that the PROTAC operates strictly via the intended E3-driven proteasomal pathway, ruling out off-target cytotoxicity or transcriptional suppression2[2].
-
-
Compound Treatment : Add the synthesized rigid PROTAC at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and incubate for 4 to 24 hours to assess time- and dose-dependency.
-
Lysis and Immunoblotting : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blot analysis probing for the POI, the E3 ligase, and a loading control (e.g., GAPDH).
References
-
Hoffman Fine Chemicals. "CAS 1820815-38-0 | 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole." Hoffman Fine Chemicals Catalog. 5
-
Zhai, et al. "Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry, ACS Publications. 3
-
Troup, et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC. 1
-
Zhou, et al. "Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity." Journal of Medicinal Chemistry, PMC. 2
-
Hu, et al. "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." Journal of Medicinal Chemistry, PMC.4
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
Application Note: Functionalization of 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole via Nucleophilic Azidation
Introduction & Strategic Context
The functionalization of benzylic bromides to organic azides is a foundational transformation in modern drug discovery, bioconjugation, and materials science. Specifically, the conversion of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole to 3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole yields a highly versatile, energy-rich precursor. The resulting terminal azide is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligations, enabling the modular assembly of complex pharmacophores and fluorescent probes [1, 3].
Mechanistic Rationale & Reaction Dynamics
The azidation of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophilic Attack : The azide anion (
) is a linear, potent, and relatively non-basic nucleophile. It attacks the electrophilic benzylic carbon, displacing the bromide leaving group. -
Electrophilic Activation : The benzylic position is highly susceptible to
attack. The adjacent phenyl ring lowers the activation energy by stabilizing the transition state through -orbital overlap. -
Solvent Causality : The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation (
) of Sodium Azide ( ) while leaving the azide anion "naked" and highly reactive. This drastically accelerates the reaction rate and drives the reaction to completion at room temperature [4].
Quantitative Data: Reaction Optimization
The efficiency of benzylic azidation is heavily dependent on solvent and temperature. The following table summarizes the optimization landscape, demonstrating the superiority of polar aprotic solvents at ambient temperatures to maximize yield while minimizing thermal degradation risks [1, 2].
| Solvent | Temperature (°C) | Molar Ratio (R-Br : | Reaction Time (h) | Yield (%) |
| DMSO | 25 (RT) | 1 : 1.5 | 5 | 99% |
| DMF | 25 (RT) | 1 : 2.0 | 12 | > 95% |
| Ethanol | 78 (Reflux) | 1 : 1.5 | 18 | 70-80% |
| THF | 25 (RT) | 1 : 2.0 | 24 | < 50% |
Table 1: Comparative reaction conditions for the azidation of benzylic bromides.
Experimental Protocol: Self-Validating Workflow
Safety Warning: Low molecular weight organic azides can be explosive. Sodium azide is highly toxic and reacts with acids to form deadly hydrazoic acid (
Materials
-
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.0 equiv, 5.0 mmol)
-
Sodium Azide (
) (2.0 equiv, 10.0 mmol) -
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Deionized Water, Diethyl Ether, Saturated NaCl (Brine), Anhydrous
.
Step-by-Step Procedure
-
Reagent Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend
(650 mg, 10.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. -
Controlled Addition : Dissolve 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (1.25 g, 5.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the stirring
suspension over 10 minutes at room temperature (25°C). Causality: Dropwise addition controls any mild exotherm, preventing the formation of unwanted side products [2]. -
Reaction Execution : Stir the opaque mixture vigorously at room temperature for 12 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The starting material (UV active, lower
) should completely disappear, replaced by a new, higher spot, as the azide product is less polar than the starting bromide.
-
-
Reaction Quenching : Carefully quench the reaction by slowly adding 30 mL of cold deionized water. Self-Validation Check: The opaque mixture will become clear as the unreacted
dissolves into the aqueous phase [1]. -
Liquid-Liquid Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (
mL).-
Causality: Diethyl ether is strictly preferred over ethyl acetate for this step because DMF is highly soluble in water; ether's lower polarity ensures that residual DMF is easily washed out into the aqueous phase, whereas ethyl acetate tends to retain DMF.
-
-
Washing : Wash the combined organic layers with deionized water (
mL) to remove trace DMF, followed by a final wash with brine (30 mL) to pull bulk water out of the organic layer. -
Drying & Concentration : Dry the organic phase over anhydrous
. Filter and concentrate under reduced pressure. Causality: Maintain the rotary evaporator water bath temperature below 35°C to ensure the thermal stability of the azide product. -
Purification : The crude 3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole is typically >95% pure. If trace impurities remain, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) [2].
Process Visualization
Step-by-step workflow for the synthesis and isolation of the pyrazole azide.
Downstream Application: Click Chemistry Integration
The synthesized 3-(4-(azidomethyl)phenyl)-1-methyl-1H-pyrazole is an ideal substrate for CuAAC. By reacting this azide with a terminal alkyne in the presence of a Cu(I) catalyst (often generated in situ from
Pathway from benzylic bromide to triazole conjugate via CuAAC click chemistry.
References
-
Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Royal Society of Chemistry.[Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health (PMC).[Link]
Synthesis of biaryl pyrazole derivatives using benzyl bromide intermediates
Application Note: Strategic Synthesis of Biaryl Pyrazole Derivatives Using Benzyl Bromide Intermediates
Executive Summary
Biaryl pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 inverse agonist). The introduction of a benzyl moiety—often via benzyl bromide —is a critical step for modulating lipophilicity and target affinity.
This guide addresses a common synthetic bottleneck: Regiocontrol .[1] When reacting benzyl bromide with unsymmetrical biaryl pyrazoles, mixtures of N1 and N2 isomers frequently degrade yield and complicate purification.
We present two distinct workflows to solve this:
-
The "Decorate" Strategy: Direct
-alkylation optimized for regioselectivity using solvent-base tuning. -
The "Build" Strategy: De novo ring construction via benzyl hydrazine intermediates for absolute regiocontrol.
Strategic Overview & Decision Logic
The choice between direct alkylation and cyclization depends on the substrate's steric profile and the availability of precursors.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and steric constraints.
Method A: Regioselective Direct -Alkylation
Context: Direct displacement of bromide by the pyrazole nitrogen is the most atom-economical route but suffers from tautomeric ambiguity. In unsymmetrical 3,5-disubstituted pyrazoles, the proton resides on the less sterically hindered nitrogen (N1) or the more electron-rich nitrogen, creating a mixture of nucleophiles.
Mechanistic Insight:
-
Kinetic Control: Use of polar aprotic solvents (DMSO/DMF) and weak bases (
) generally favors alkylation at the less hindered nitrogen (N1 relative to a bulky C3 group) via an mechanism. -
Thermodynamic Control: High temperatures or reversible conditions can lead to the thermodynamically stable isomer, often governed by the "lone pair repulsion" effect between the N2 lone pair and the C3 substituent.
Protocol 1: Regioselective -Benzylation
Target: Synthesis of 1-benzyl-3,5-diphenyl-1H-pyrazole.
Reagents:
-
3,5-Diphenylpyrazole (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)[2]
-
Potassium Carbonate (
) (2.0 equiv) - Anhydrous, finely ground
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3,5-diphenylpyrazole (2.2 g, 10 mmol) in anhydrous DMSO (20 mL).
-
Why DMSO? It solvates the potassium cation effectively, leaving the pyrazolate anion "naked" and highly reactive, which enhances reaction rate at lower temperatures, preserving regioselectivity [1].
-
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may thicken. -
Addition: Cool the mixture to 0°C (ice bath). Add benzyl bromide (1.3 mL, 11 mmol) dropwise over 10 minutes.
-
Control Point: Exothermic addition. Rapid addition can cause local heating and loss of regiocontrol.
-
-
Reaction: Remove ice bath and stir at RT for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-benzyl product typically has a higher
than the starting material. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form.
-
Self-Validation: If oil forms instead of solid, extract with EtOAc, wash with LiCl (5% aq) to remove DMSO, then brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.
Expected Yield: 85-92%. Regioselectivity: Typically >90:10 favoring the less hindered isomer.
Method B: The "Build" Strategy (Knorr Synthesis)
Context: When absolute regiocontrol is required, or the pyrazole core is not yet synthesized, the "Build" strategy is superior. Here, the benzyl group is installed onto hydrazine before the pyrazole ring is formed.
Workflow:
-
Benzyl bromide + Hydrazine
Benzyl hydrazine. -
Benzyl hydrazine + 1,3-Diketone
Pyrazole.
Protocol 2: Two-Step De Novo Synthesis
Step A: Synthesis of Benzyl Hydrazine Dihydrochloride
-
Reaction: Dissolve hydrazine hydrate (5.0 equiv, excess is crucial to prevent di-alkylation) in Ethanol (10 vol).
-
Addition: Add benzyl bromide (1.0 equiv) dropwise at 0°C.
-
Reflux: Heat to 60°C for 2 hours.
-
Isolation: Evaporate ethanol. Dissolve residue in water and basify with NaOH. Extract with ether. Treat the ether layer with HCl gas or conc. HCl to precipitate benzyl hydrazine dihydrochloride .
-
Why HCl salt? Free benzyl hydrazine is unstable and prone to oxidation. The salt is stable for months [2].
-
Step B: Cyclocondensation with 1,3-Diketone Target: 1-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.
Reagents:
-
Benzyl hydrazine dihydrochloride (1.1 equiv)
-
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (1.0 equiv)
-
Ethanol (0.5 M concentration)
-
Acetic Acid (catalytic, 5 drops)
Procedure:
-
Mixing: In a reaction vial, combine the diketone and benzyl hydrazine salt in Ethanol.
-
Cyclization: Add catalytic acetic acid. Heat to reflux (78°C) for 4 hours.
-
Monitoring: TLC should show consumption of the diketone (usually UV active and colored with ferric chloride stain).
-
Workup: Cool to RT. The product often precipitates directly. If not, evaporate solvent and recrystallize from MeOH.
Regioselectivity: >98:2 (Dictated by the electronic difference of the diketone carbonyls).
Comparative Data & Optimization
The following table summarizes the impact of base and solvent on the alkylation of 3-methyl-5-phenylpyrazole (a challenging unsymmetrical substrate).
| Entry | Method | Solvent | Base | Temp | Yield (%) | Regio Ratio (N1:N2)* |
| 1 | Direct Alkylation | DMF | 25°C | 88 | 75 : 25 | |
| 2 | Direct Alkylation | DMSO | 25°C | 91 | 92 : 8 | |
| 3 | Direct Alkylation | THF | NaH | 0°C | 85 | 60 : 40 |
| 4 | Direct Alkylation | Toluene | KOH | Reflux | 70 | 50 : 50 |
| 5 | Knorr (Method B) | EtOH | AcOH | 78°C | 82 | >99 : 1 |
*N1 refers to alkylation on the nitrogen adjacent to the phenyl group (sterically hindered but electronically favored in specific tautomers). Data simulated based on general reactivity trends in pyrazole chemistry [3, 4].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Benzyl bromide hydrolysis | Ensure DMSO/DMF is anhydrous. Store benzyl bromide over activated molecular sieves. |
| Poor Regioselectivity | Temperature too high | Conduct the addition at 0°C or -10°C. Switch to Method B if separation is impossible. |
| Quaternary Salt Formation | Excess Benzyl Bromide | Strictly control stoichiometry (1.05 - 1.1 equiv). Do not use large excess. |
| Oily Product | Residual DMSO | Wash organic phase with 5% LiCl solution (3x) during workup to remove DMSO completely. |
Mechanistic Visualization: The Regioselectivity Trap
Understanding the tautomeric equilibrium is vital for Method A.
Figure 2: Base-mediated tautomeric equilibration and subsequent alkylation. In polar aprotic solvents, the reaction is driven by the intrinsic nucleophilicity of the anion, favoring the less hindered position.
References
-
Organic Syntheses. (2013). One-pot Synthesis of Substituted Pyrazoles from Benzylhydrazine. Org. Synth. 2013, 90, 4. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
[1]
Case ID: BZ-PYR-STAB-001 Status: OPEN Priority: CRITICAL (Moisture Sensitive / Lachrymator) Agent: Senior Application Scientist[1]
Emergency Briefing: The "Kill Switch"
User Query: "My compound is turning sticky/yellow. Is it still usable?"
Immediate Assessment: The compound 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole contains a benzylic bromide moiety.[1] This functional group is an "electrophilic warhead" designed for reactivity, but it possesses a fatal flaw: Hydrolytic Instability .[1]
If your solid is turning yellow or sticky, autocatalytic decomposition has likely begun.[1]
-
Moisture attacks the benzylic carbon.[1]
-
HBr protonates the pyrazole ring or catalyzes further cleavage, accelerating the rot.
The Golden Rule: Treat this compound as a living timer . Every minute of exposure to ambient humidity degrades its purity.[1]
The Mechanism of Failure (Root Cause Analysis)
To prevent the issue, you must understand the enemy. The hydrolysis proceeds via a competition between
Structural Vulnerability
The 1-methyl-1H-pyrazole ring is electron-rich.[1] Through conjugation with the phenyl ring, it stabilizes the developing positive charge at the benzylic position. This lowers the energy barrier for the bromide to leave, making the compound significantly more sensitive to moisture than a standard benzyl bromide.
Visualizing the Degradation Pathway
The following diagram illustrates how moisture triggers the cascade and how HBr recycles to cause further damage.
Figure 1: The hydrolytic degradation cascade.[1] Note the red dotted line indicating the autocatalytic effect of HBr.
Storage & Handling Protocols (Prevention)
Protocol A: Long-Term Storage (The "Stasis" Mode)
Objective: Halt kinetic degradation.[1]
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing |
| Atmosphere | Argon (Ar) | Argon is heavier than air and blankets the solid better than Nitrogen ( |
| Container | Amber Vial + Parafilm | Blocks UV light (which cleaves C-Br bonds) and seals against humidity.[1] |
| Desiccant | Drierite/Silica Packet | Place inside the secondary container (jar), not in contact with the chemical.[1] |
Protocol B: Active Handling (The "Usage" Mode)
Objective: Prevent hydrolysis during weighing and transfer.
-
Equilibrate: Allow the freezer vial to warm to room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the solid.[1]
-
-
The "Schlenk" Technique: If possible, weigh the solid inside a glovebox or under a cone of inert gas.
-
Solvent Selection: NEVER dissolve this compound in methanol or ethanol.[1] Solvolysis (ether formation) will occur within minutes.[1]
Reaction Troubleshooting (Execution)
User Query: "I'm getting low yields in my alkylation reaction. Is the bromide bad?"
The "Dry Solvent" Imperative
Standard "bottle" solvents are insufficient. A water content of 50 ppm is enough to destroy a significant portion of your reagent at dilute concentrations.
Recommended Solvent Drying Protocol:
-
Source: Use Anhydrous grade (>99.9%).
-
Scavenger: Store solvent over Activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.[1]
-
Note: Do not use silica gel; it is acidic and contains bound water.[1]
-
-
Base Choice: Use non-nucleophilic bases (e.g.,
, , or DIPEA). Avoid Hydroxide ( ) or Alkoxides ( ) unless they are the intended nucleophile.[1]
Workflow Decision Tree
Figure 2: Decision logic for assessing reagent quality before synthesis.
Diagnostics & FAQs
Q1: How do I distinguish the hydrolyzed product in NMR?
The benzylic protons (
-
Target (Bromide): A singlet typically around 4.45 – 4.55 ppm (in
).[1] -
Impurity (Alcohol): A singlet shifted downfield to 4.65 – 4.75 ppm .[1]
-
Tip: If you see a broad singlet that disappears with
shake, that is the proton of the alcohol.
Q2: Can I purify it on Silica Gel?
Risky. Silica gel is slightly acidic and usually contains adsorbed water.[1]
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (
) in Hexanes to neutralize acidity.[1] -
Better Option: Use Neutral Alumina if available, or perform a rapid filtration through a silica plug rather than a long column.[1]
Q3: Why did my bottle explode/pop?
If moisture enters the bottle, hydrolysis generates HBr gas. In a tightly sealed vessel, this pressure builds up.[3]
-
Safety: Always open old bottles in a fume hood behind a sash.
References
-
Reactivity of Benzyl Halides
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on Alkyl Halides).
- Mechanistic Insight: Benzyl halides undergo rapid hydrolysis due to resonance stabilization of the carbocation intermedi
-
[1]
-
Solvent Drying & Handling
-
NMR Identification of Benzyl Derivatives
- Pretsch, E.; Bühlmann, P.; Badertscher, M.
- Data: Differenti
-
[1]
-
Safety Data (Benzyl Bromide Class)
Technical Support Center: A Researcher's Guide to the Storage Stability of Pyrazole Benzyl Bromides
Welcome to the Technical Support Center for pyrazole benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but reactive compounds in their experimental work. As a Senior Application Scientist, I have compiled this resource to provide not just procedural guidance, but also a deeper understanding of the chemical principles governing the stability of these molecules. Our aim is to empower you to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and success of your research.
This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the common challenges encountered during the storage and handling of pyrazole benzyl bromides, the underlying chemical mechanisms, and practical, validated protocols to assess and maintain compound stability.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: My freshly synthesized pyrazole benzyl bromide, which was a white solid, has started to turn yellow/brown upon storage. What is causing this discoloration and how can I prevent it?
A1: A yellow or brown discoloration is a common visual indicator of degradation, most frequently due to oxidation and/or hydrolysis.[1] The benzylic position is susceptible to oxidation, and the bromide is a good leaving group, making the compound reactive.
To prevent discoloration and degradation, stringent storage conditions are critical:
-
Temperature: Store at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[2]
-
Inert Atmosphere: The presence of oxygen can lead to oxidative degradation. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1] This can be achieved by blanketing the solid with the inert gas before sealing the container.
-
Light Protection: Pyrazole derivatives can be sensitive to light, which can catalyze degradation.[1] Always store your compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Moisture Control: Benzyl bromides are susceptible to hydrolysis.[3] Ensure the compound is stored in a dry environment. Using a desiccator is a good practice. Ensure all solvents used for storage solutions are anhydrous.
Q2: I stored my pyrazole benzyl bromide in a freezer, but I'm still observing new spots on my TLC analysis. Why is this happening?
A2: While low temperatures slow down degradation, they do not entirely halt it. The appearance of new spots on a Thin Layer Chromatography (TLC) plate indicates the formation of impurities. Several factors could be at play even in a freezer:
-
Moisture Condensation: Opening and closing the container can introduce moisture, which can freeze and subsequently react with your compound upon slight temperature fluctuations.
-
Oxygen Exposure: If not stored under an inert atmosphere, the dissolved oxygen in the container can still cause slow oxidation over time.
-
Inherent Instability: Some pyrazole benzyl bromide derivatives are inherently less stable due to their substitution patterns. Electron-donating groups on the benzyl ring, for instance, can make the bromide a better leaving group, increasing susceptibility to nucleophilic attack.
Q3: What are the general "best practices" for storing pyrazole benzyl bromides to ensure maximum long-term stability?
A3: For maximum long-term stability, a multi-faceted approach is essential:
-
Solid vs. Solution: Store the compound as a dry, crystalline solid whenever possible. Solutions are generally more prone to degradation.
-
Container: Use a high-quality, well-sealed amber glass vial with a PTFE-lined cap.
-
Inert Gas Blanket: Before sealing, flush the vial with a gentle stream of argon or nitrogen.
-
Low Temperature: Store at -20°C or, for highly sensitive compounds, at -80°C.
-
Desiccation: Place the vial inside a desiccator, even within the freezer, to minimize moisture.
-
Labeling: Clearly label the container with the compound name, structure, date of synthesis, and storage conditions.
Troubleshooting Degradation
Q4: I suspect my pyrazole benzyl bromide has degraded. What are the likely degradation pathways and products?
A4: The primary degradation pathways for pyrazole benzyl bromides are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Reaction with water (even trace amounts) will lead to the formation of the corresponding pyrazole benzyl alcohol and hydrobromic acid. The presence of acid can further catalyze the degradation of other molecules.
-
Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of the corresponding pyrazole benzaldehyde .
-
Photodegradation: Exposure to UV or even ambient light can lead to a variety of degradation products. For some phenylpyrazoles, this can involve ring cleavage.[4][5][6]
-
Debenzylation: In some cases, cleavage of the N-benzyl bond can occur, leading to the formation of the corresponding 4-bromopyrazole .
The following diagram illustrates these primary degradation pathways:
Sources
- 1. irjpms.com [irjpms.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Case ID: PUR-PYR-BnBr-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Compound: 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole Class: N-Methylpyrazole / Benzyl Bromide Derivative Primary Application: Key intermediate for kinase inhibitors (e.g., LRRK2, substituted pyrazole libraries). Critical Risk: This compound contains a benzyl bromide moiety.[1][2][3][4] It is a potent lachrymator (tear-inducing) and highly susceptible to hydrolysis (to benzyl alcohol) and solvolysis (ether formation) if improper solvents are used.
Objective: Isolate high-purity (>98%) material from a radical bromination (NBS) reaction mixture, removing unreacted methyl precursor and gem-dibromo byproducts.
Solvent System Selection Strategy
The choice of solvent is the single most common point of failure for this specific molecule. Unlike stable aromatics, benzyl bromides react with nucleophilic solvents under heat.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Risk / Benefit Analysis |
| Alcohols (MeOH, EtOH) | 🔴 CRITICAL FAIL | Do NOT use. Benzyl bromides react with hot alcohols to form benzyl ethers (solvolysis) within minutes, destroying your product. |
| Ethyl Acetate (EtOAc) | 🟢 Excellent | Good solubility at high T. Chemically inert to the bromide. |
| Heptane / Hexanes | 🟢 Excellent | Ideal anti-solvent. Precipitates the polar bromide while keeping non-polar impurities in solution. |
| Acetone | 🟡 Caution | Good solubility, but can form lachrymatory bromo-acetone species if traces of free bromine/HBr are present. |
| Dichloromethane (DCM) | 🟡 Moderate | Good for dissolving, but too volatile for effective high-T recrystallization. Use only for initial dissolution. |
Recommended System: The "EtOAc/Heptane" Method
We recommend a binary solvent system using Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent).
-
Ratio: Typically 1:3 to 1:5 (v/v).
-
Mechanism: The pyrazole moiety provides enough polarity to dissolve in hot EtOAc. The non-polar methyl-starting material remains soluble in the Heptane-rich mother liquor upon cooling, while the target bromide crystallizes.
Detailed Experimental Protocol
Prerequisites
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
Glassware: Bone-dry glassware (oven-dried at 120°C). Moisture causes hydrolysis.
Step-by-Step Workflow
-
Crude Preparation: Ensure the crude solid is dry. If it contains residual NBS (N-bromosuccinimide) or succinimide from the synthesis, perform a quick aqueous wash (DCM/Water) and dry over MgSO₄ before recrystallization. Succinimide is difficult to remove via crystallization alone.
-
Dissolution (The "Good" Solvent):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise at 60-65°C (just below boiling).
-
Swirl constantly.[5] Add just enough solvent to dissolve the solid.
-
Note: If a small amount of dark, gummy solid remains undissolved, this is likely inorganic salt or polymerized byproduct. Decant the clear hot solution into a clean flask.
-
-
Precipitation (The Anti-Solvent):
-
While maintaining the solution at ~60°C, slowly add Heptane dropwise.
-
Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.
-
-
Crystallization:
-
Remove from heat.[5] Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a sintered glass funnel (vacuum).
-
Wash: Wash the filter cake with a cold (0°C) mixture of 1:5 EtOAc:Heptane.
-
Dry: Dry under high vacuum at room temperature. Avoid heating above 40°C during drying to prevent thermal degradation.
-
Visualization: The Purification Logic
The following diagrams illustrate the decision process and the chemical fate of impurities.
Figure 1: Step-by-step workflow for the purification of reactive benzyl bromides.
Figure 2: Solubility mapping of the target compound versus common impurities.
Troubleshooting & FAQs
Q1: The solution turned into a separate oily layer at the bottom (Oiling Out) instead of crystallizing. What happened?
-
Diagnosis: This is common with pyrazoles. The solution was likely too concentrated, or the anti-solvent (heptane) was added too quickly while the solution was too hot. The compound separated as a liquid phase before it could organize into a crystal lattice.
-
Fix: Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed). Allow it to cool very slowly.
-
Pro-Tip: Seed Crystals are vital here. If you have even a speck of pure solid, add it when the solution reaches room temperature to provide a nucleation site. Scratching the inner glass surface with a glass rod can also induce nucleation.
Q2: I see a new spot on TLC that is more polar than my product. Is it the di-bromo?
-
Diagnosis: No. The di-bromo product is usually less polar (higher Rf) or very close to the mono-bromo. A significantly more polar spot (lower Rf) is almost certainly the benzyl alcohol derivative, resulting from hydrolysis.
-
Cause: Wet solvents or high humidity in the lab.
-
Fix: You cannot easily remove the alcohol via recrystallization as it often co-precipitates. You must dry your solvents and repeat the synthesis or purify via column chromatography (Silica gel).
Q3: Why can't I use Ethanol? It works for other pyrazoles.
-
Scientific Rationale: Benzyl bromides are excellent electrophiles. Ethanol is a nucleophile.[4] Heating them together facilitates an S_{N}2 or S_{N}1 reaction, converting your benzyl bromide into a benzyl ethyl ether . This reaction is irreversible. See Vogel's Textbook of Practical Organic Chemistry regarding the reactivity of alkyl halides [1].
Q4: How do I remove the gem-dibromo impurity?
-
Strategy: The di-bromo impurity (where the methyl group is brominated twice: -CHBr₂) is the most difficult to remove.[6] It often co-crystallizes.
-
Refinement: If the EtOAc/Heptane method fails to remove it, switch to Isopropyl Ether (IPE) . The solubility differential is often sharper in ethers. However, ensure the IPE is peroxide-free and dry.
Safety & Handling (Critical)
-
Lachrymator: This compound will cause severe eye and respiratory irritation.
-
Protocol: Keep all solids wet with solvent until the final drying step.
-
Decontamination: Wash all glassware with a dilute solution of ammonia or sodium bisulfite before removing it from the hood. This chemically neutralizes the benzyl bromide functionality.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Benzyl bromides degrade upon exposure to light and moisture (turning pink/brown due to HBr release).
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization logic and alkyl halide reactivity).
-
BenchChem. Application Notes: Recrystallization of Benzyl Bromide Derivatives. Retrieved from BenchChem Database. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted pyrazoles. (General physical property data for pyrazole class). Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of solvolysis in benzylic systems).
(Note: Specific melting points for this exact CAS are often proprietary or variable based on the exact crystal polymorph; the purity should be confirmed via 1H-NMR, integrating the CH2-Br peak at ~4.5 ppm vs the aromatic signals).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Minimizing Dimer Formation During Alkylation with Pyrazole Bromides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of dimer formation during the N-alkylation of pyrazole bromides. Our goal is to equip you with the scientific understanding and practical protocols to optimize your reactions, improve yields, and ensure the regioselective synthesis of your target molecules.
Troubleshooting Guide: Dimer Formation
This section is designed to help you diagnose and resolve issues related to the formation of dimeric byproducts in your pyrazole alkylation reactions.
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction. How can I confirm if it's a dimer and what is the likely mechanism of its formation?
A1: The presence of a byproduct with a mass corresponding to two pyrazole units coupled together is a strong indication of dimer formation, also known as homocoupling. This can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary mechanism for this side reaction, particularly when using brominated pyrazoles, can be a transition-metal-catalyzed homocoupling reaction, even with trace amounts of metal impurities.[1][2] In some cases, under strongly basic conditions, other pathways may also contribute.
Mechanism of Dimer Formation (Homocoupling):
Caption: Mechanism of dimer formation during pyrazole alkylation.
Q2: My desired N-alkylated pyrazole yield is low, and I've confirmed the presence of a significant amount of dimer. What are the key reaction parameters I should investigate to minimize this side reaction?
A2: Several factors can influence the competition between the desired N-alkylation and the undesired dimerization. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical in controlling the outcome of the reaction.[3]
-
Base Strength: A very strong base can lead to higher concentrations of the pyrazolate anion, which may favor dimerization. Consider screening less aggressive bases.
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO are often good starting points and can favor the formation of a single regioisomer.[3][4]
-
-
Temperature Control: Higher reaction temperatures can sometimes promote side reactions.[5] Running the reaction at a lower temperature may increase the selectivity for the desired product.
-
Steric Hindrance: The steric environment around the pyrazole nitrogen atoms plays a significant role in directing the alkylation.[6][7]
-
Purity of Starting Materials: Ensure your pyrazole bromide and alkylating agent are free from impurities that could catalyze homocoupling.
Q3: I suspect trace metal contamination might be catalyzing the dimerization. How can I mitigate this?
A3: Trace metal contamination, especially palladium, from previous synthetic steps can be a significant contributor to homocoupling.[9][10]
-
Purification of Starting Materials: Rigorous purification of the pyrazole bromide starting material by column chromatography or recrystallization can remove catalytic impurities.
-
Use of Chelating Agents: In some cases, the addition of a chelating agent can sequester metal ions and inhibit their catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in pyrazole alkylation, and how does this relate to dimer formation?
A1: The regioselectivity of pyrazole N-alkylation is a complex interplay of steric and electronic factors.[3]
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[6][11] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[11]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[3]
While not directly causing dimerization, the factors that control regioselectivity also influence the reactivity of the pyrazolate anion. Conditions that favor a highly reactive, unhindered pyrazolate might inadvertently also facilitate the homocoupling side reaction.
Q2: What are some alternative alkylation methods that might be less prone to dimer formation?
A2: If traditional base-mediated alkylation consistently leads to significant dimer formation, several alternative methods can be explored:
-
Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be a good alternative to methods requiring strong bases.[4][6]
-
Phase Transfer Catalysis (PTC): PTC can offer high yields and simplify work-up procedures, potentially minimizing side reactions by controlling the concentration of the reactive species.[3]
-
Enzymatic Alkylation: For ultimate regioselectivity and potentially avoiding dimerization, engineered enzymes can be employed.[4]
Q3: Can the choice of the leaving group on the alkylating agent influence dimer formation?
A3: Yes, the reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs.[3] While a more reactive alkylating agent can accelerate the desired N-alkylation, it might not necessarily suppress dimerization. The key is to find a balance where the rate of N-alkylation significantly outcompetes the rate of homocoupling. If you are using a highly reactive alkylating agent and observing significant dimerization, consider switching to a less reactive one in conjunction with optimizing other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles
This protocol provides a reliable starting point for optimizing your pyrazole N-alkylation.
-
To a stirred suspension of the pyrazole (1.0 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.2 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the alkylating agent (1.1 eq) dropwise at room temperature.[3]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C) and monitor the progress by TLC or LC-MS.[3]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: Screening Protocol for Optimal Alkylation Conditions to Minimize Dimerization
This protocol outlines a systematic approach to screen for the best reaction conditions.
Table 1: Screening Matrix for Minimizing Dimer Formation
| Entry | Base (eq) | Solvent | Temperature (°C) | Dimer:Product Ratio (by LC-MS) |
| 1 | K₂CO₃ (1.2) | DMF | RT | |
| 2 | K₂CO₃ (1.2) | DMF | 50 | |
| 3 | K₂CO₃ (1.2) | DMSO | RT | |
| 4 | Cs₂CO₃ (1.2) | DMF | RT | |
| 5 | Cs₂CO₃ (1.2) | Acetonitrile | RT | |
| 6 | NaH (1.1) | THF | 0 to RT |
Procedure:
-
Set up a parallel reaction for each entry in the screening matrix.
-
Follow the general procedure outlined in Protocol 1 for each reaction.
-
After a set reaction time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the dimer-to-product ratio.
-
Based on the results, select the most promising conditions for a larger-scale reaction.
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (2025, October 14). Retrieved from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (2024, February 29). Retrieved from [Link]
-
Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems | Request PDF - ResearchGate. Retrieved from [Link]
-
Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. (2017, December 16). Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). Retrieved from [Link]
-
Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. Retrieved from [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. Retrieved from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (2025, February 27). Retrieved from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (2022, August 14). Retrieved from [Link]
-
Pyrazole. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Retrieved from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2025, October 16). Retrieved from [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Retrieved from [Link]
- 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - Books.
-
Optimization of pyrazole N-alkylation conditions. - ResearchGate. Retrieved from [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC. Retrieved from [Link]
-
Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimization of NBS bromination for 1-methyl-3-(p-tolyl)pyrazole
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter regioselectivity issues when functionalizing complex scaffolds.
The bromination of 1-methyl-3-(p-tolyl)pyrazole using N-bromosuccinimide (NBS) is a classic example of divergent reactivity. This substrate contains two highly susceptible sites: the electron-rich C4 position of the pyrazole core and the benzylic carbon of the p-tolyl group. Depending on your reaction environment, NBS can act either as a source of electrophilic bromine (Br⁺) or as a bromine radical (Br•).
This guide is designed to help you understand the causality behind these pathways, troubleshoot off-target bromination, and implement self-validating protocols to achieve absolute regiocontrol.
Visualizing Divergent Reactivity
The following workflow illustrates how solvent and initiation conditions dictate the mechanistic pathway of NBS, leading to entirely different target molecules.
Divergent bromination pathways of 1-methyl-3-(p-tolyl)pyrazole controlled by reaction conditions.
Diagnostic Troubleshooting & FAQs
Q1: I am targeting the C4-bromo pyrazole, but my LC-MS/NMR shows a mixture containing benzylic bromination. How do I suppress the radical side-reaction? The Causality: Benzylic bromination is a radical chain reaction driven by homolytic cleavage. If your reaction is exposed to ambient light, or if you are using a solvent that does not stabilize ionic intermediates, trace bromine radicals will abstract the weakly bound benzylic hydrogen (bond dissociation energy ~89 kcal/mol) [4]. The Fix: Switch your solvent to N,N-Dimethylformamide (DMF) and run the reaction in the dark at 0 °C. DMF actively stabilizes the heterolytic cleavage of NBS, acting as a carrier for the "Br⁺" synthon [1] and promoting pure electrophilic aromatic substitution at the highly nucleophilic C4 position [2].
Q2: I need the benzylic bromide for a downstream cross-coupling, but the pyrazole ring keeps getting brominated instead. What is going wrong? The Causality: You are likely using a solvent that is too polar or failing to properly initiate the radical chain. Electrophilic aromatic substitution at the C4 position of pyrazoles is incredibly fast. To outcompete it, you must force the Wohl-Ziegler mechanism [4]. The Fix: Use a non-polar, halogenated solvent like trifluorotoluene (PhCF3) which suppresses ionic intermediates. Introduce a radical initiator like Azobisisobutyronitrile (AIBN) and apply heat (80 °C) to continuously generate bromine radicals (Br•) that selectively target the benzylic position.
Q3: My benzylic bromination is yielding significant amounts of the dibromomethyl side product (+158 Da mass shift). Can this be salvaged? The Causality: Radical bromination is difficult to stop exactly at mono-substitution if there is a local excess of active bromine, as the mono-brominated benzylic position remains reactive. The Fix: First, ensure your NBS is freshly recrystallized (from water) to remove free Br₂. If over-bromination has already occurred, you can selectively salvage the batch. A reductive debromination using diethyl phosphite and N,N-diisopropylethylamine will selectively reduce the benzylic gem-dibromide back to the desired monobrominated compound [5].
Quantitative Optimization Data
To assist in your experimental design, the following table summarizes how specific parameters quantitatively shift the regioselectivity of the reaction.
| Reaction Condition | Solvent | Temp (°C) | Additive / Initiator | NBS (eq.) | Major Product | Typical Yield |
| Ionic / Electrophilic | DMF | 0 to 25 | None (Run in Dark) | 1.05 | 4-Bromo-1-methyl-3-(p-tolyl)pyrazole | 85 - 92% |
| Solvent-Free (Green) | Silica Gel | RT | None | 1.00 | 4-Bromo-1-methyl-3-(p-tolyl)pyrazole | ~90%[3] |
| Radical / Homolytic | PhCF3 | 80 | AIBN (0.05 eq) | 1.00 | 1-Methyl-3-(4-(bromomethyl)phenyl)pyrazole | 70 - 80% |
| Mixed / Uncontrolled | MeCN | 60 | None (Ambient Light) | 1.20 | Complex mixture of C4 and Benzylic bromides | < 40% |
Self-Validating Experimental Protocols
Every robust protocol should contain built-in feedback loops. The following methodologies are designed to self-validate their progress and safely terminate reactive intermediates.
Protocol A: Regioselective C4-Bromination (Electrophilic Pathway)
Objective: Synthesize 4-bromo-1-methyl-3-(p-tolyl)pyrazole.
-
Preparation: Dissolve 1-methyl-3-(p-tolyl)pyrazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and wrap the flask in aluminum foil to exclude light (preventing radical initiation).
-
Reagent Addition: Add freshly recrystallized NBS (1.05 eq) in small portions over 20 minutes to prevent thermal spiking.
-
In-Process Control (Validation): Stir for 30 minutes. Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears and a single new peak with a mass shift of +78/80 Da (characteristic 1:1 bromine isotope pattern) emerges.
-
Chemical Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) equal to half the reaction volume.
-
Causality of Quench: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions. This self-validates the termination of the reaction, ensuring no further bromination occurs during solvent evaporation.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely partition the DMF into the aqueous phase. Dry over MgSO₄ and concentrate under reduced pressure.
Protocol B: Regioselective Benzylic Bromination (Radical Pathway)
Objective: Synthesize 1-methyl-3-(4-(bromomethyl)phenyl)pyrazole.
-
Preparation: Dissolve 1-methyl-3-(p-tolyl)pyrazole (1.0 eq) in anhydrous trifluorotoluene (PhCF3) to achieve a 0.2 M concentration.
-
Initiation: Add NBS (1.0 eq) and AIBN (0.05 eq). Equip the flask with a reflux condenser and purge the system with Nitrogen for 10 minutes (Oxygen scavenges radicals and kills the chain reaction).
-
Heating: Heat the mixture to 80 °C using an oil bath.
-
Visual Self-Validation: As the Wohl-Ziegler reaction progresses, the physical state of the suspension will invert. NBS is denser than PhCF3 and will initially sit at the bottom. As it is consumed, the byproduct (succinimide) forms, which is less dense and will float to the surface. The complete flotation of solids is a visual, self-validating indicator that the NBS has been consumed [4].
-
Workup: Cool the reaction to 0 °C to fully precipitate the succinimide. Filter the mixture through a sintered glass funnel. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize trace HBr, dry over Na₂SO₄, and concentrate.
References
- Selective Boc-Protection and Bromination of Pyrazoles Royal Society of Chemistry
- 3-Bromo-1H-pyrazole - Building Blocks BenchChem
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions ResearchG
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Allylic position and benzylic position bromination: bromination reactions th
Removing unreacted starting material from 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Executive Summary
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole via the Wohl-Ziegler bromination of 3-(4-tolyl)-1-methyl-1H-pyrazole frequently suffers from incomplete conversion. Separating the unreacted toluene derivative (starting material, SM) from the resulting benzyl bromide product is a notorious bottleneck in medicinal chemistry. Because the substitution of a benzylic proton for a bromine atom does not significantly alter the molecule's hydrogen-bonding profile or dipole moment, the two compounds co-elute on standard normal-phase silica gel.
This guide provides field-proven diagnostic data, mechanistic troubleshooting Q&As, and self-validating protocols to either drive the reaction to absolute completion or bypass chromatographic failures entirely.
Part 1: Diagnostic Data & Physical Properties
Before attempting purification, it is critical to understand why these molecules behave identically on a silica column but differently in a crystalline lattice. The heavy atom effect of bromine increases molecular weight and London dispersion forces, which we can exploit for crystallization, even if chromatography fails.
| Compound | Structural Role | Molecular Weight | Expected | Crystallinity / Polarity Profile |
| 3-(4-tolyl)-1-methyl-1H-pyrazole | Starting Material (SM) | 172.23 g/mol | ~0.45 | Low polarity; highly soluble in non-polar solvents. |
| 3-(4-(bromomethyl)phenyl)-... | Target Product | 251.13 g/mol | ~0.42 | Low-Medium polarity; co-elutes with SM. Higher lattice energy. |
| 3-(4-(dibromomethyl)phenyl)-... | Over-reaction Impurity | 330.02 g/mol | ~0.38 | Medium polarity; easily separated, but represents lost yield. |
Part 2: Troubleshooting Q&A
Q1: Why can't I just use standard silica gel flash chromatography to remove the unreacted starting material?
A: This is a fundamental limitation of normal-phase chromatography. The retention factor (
Q2: How can I prevent unreacted starting material from remaining in the first place? A: Prevention is the only true cure for this separation issue. Incomplete conversion in radical brominations usually occurs because the radical chains terminate before the starting material is consumed. If you add all of your thermal initiator (e.g., AIBN) at the beginning of the reaction, the radical concentration spikes and then rapidly drops due to the initiator's short half-life at reflux temperatures. The Solution: You must sustain the radical concentration. This is achieved either by split-dosing the AIBN over several hours 1 or by abandoning thermal initiation entirely in favor of continuous photochemical activation (e.g., 400W floodlight or blue LEDs) 2.
Q3: I already have a crude mixture with 15% starting material. How do I purify it without chromatography? A: You must leverage the thermodynamic differences in their solid states. Benzyl bromides typically exhibit higher crystallinity and higher melting points than their toluene precursors due to increased molecular weight and stronger intermolecular London dispersion forces. Selective recrystallization from a hot, non-polar solvent system (like heptane or 9:1 hexanes/ethyl acetate) will often force the heavier brominated product to crash out while the lighter starting material remains solvated in the mother liquor 3. (See SOP 2 below).
Q4: Recrystallization failed to remove all the starting material. What is the ultimate workaround?
A: When physical separation fails, use chemical logic. This strategy is known as "Telescoping" . 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is an electrophile, highly reactive toward nucleophiles (via
Part 3: Visual Workflows
Figure 1: Decision matrix for purifying benzylic bromination mixtures.
Figure 2: Logical workflow of the telescoping strategy to bypass co-elution.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Optimized Split-Dose Wohl-Ziegler Bromination
This protocol is designed to be a self-validating system. The disappearance of heavy NBS and the floating of succinimide visually validates reaction progress, while the thiosulfate quench ensures no destructive bromine carries over.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 3-(4-tolyl)-1-methyl-1H-pyrazole (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in anhydrous acetonitrile or trifluorotoluene (0.2 M). Note: Do not use
as it is restricted under the Montreal Protocol. -
First Initiation: Add AIBN (0.05 equiv). Heat the mixture to a gentle reflux.
-
Observation: The dense, yellow NBS solid will gradually be replaced by less dense, white succinimide solid which floats to the surface.
-
Split-Dosing (Critical Step): After 2 hours at reflux, carefully add a second portion of AIBN (0.05 equiv) through the side-neck. This replenishes the depleted radical pool and forces the remaining starting material to react. Reflux for an additional 2 hours.
-
Precipitation: Cool the mixture to 0°C in an ice bath for 30 minutes. This forces the complete precipitation of the succinimide byproduct.
-
Filtration & Quench: Filter the cold slurry through a Celite pad. Transfer the filtrate to a separatory funnel and wash with 10% aqueous Sodium Thiosulfate (
) to quench any residual (the organic layer will turn from pale orange to colorless). -
Isolation: Wash with brine, dry over anhydrous
, and concentrate under reduced pressure at < 40°C to yield the crude product.
SOP 2: Selective Recrystallization Protocol
Use this protocol if your crude NMR shows < 15% unreacted starting material.
-
Dissolution: Transfer the crude yellow oil/solid to an Erlenmeyer flask. Add a minimal amount of boiling heptane (or a 9:1 mixture of hexanes/ethyl acetate) until the solid just dissolves.
-
Nucleation: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of the lighter starting material within the forming crystal lattice of the benzyl bromide.
-
Maturation: Once crystals have formed at room temperature, transfer the flask to a -10°C freezer for 2 to 4 hours to maximize recovery yield.
-
Harvesting: Rapidly filter the crystals via vacuum filtration and wash the filter cake with a small volume of ice-cold hexanes. The unreacted starting material will remain in the mother liquor.
Part 5: References
-
BenchChem Technical Support Team. Methyl 2-(bromomethyl)-6-methoxybenzoate|943595-13-9 - Benchchem. BenchChem.
-
Cantillo, D., et al. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications.
-
Author(s) Unknown. Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega.
Sources
Technical Support Center: Controlling Regioselectivity in 3-Arylpyrazole Synthesis
Welcome to the Application Support Center for heterocyclic synthesis. The construction of 1,3,5-trisubstituted pyrazoles—particularly 3-arylpyrazoles—is a cornerstone of pharmaceutical and agrochemical development. However, the classic Knorr cyclocondensation often yields intractable mixtures of 3-aryl and 5-aryl regioisomers.
This guide is designed to help you troubleshoot poor regioselectivity, understand the mechanistic causality behind your reaction outcomes, and implement self-validating protocols to achieve >95% regiocontrol.
Troubleshooting Workflows & Decision Logic
Before altering your experimental setup, consult the decision matrix below to determine the most efficient strategy for your specific substrate constraints.
Decision matrix for selecting a regioselective 3-arylpyrazole synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: Why does my standard Knorr condensation yield a 50:50 mixture of 3-aryl and 5-aryl pyrazoles?
A1: The classic Knorr synthesis relies on the condensation of a mono-substituted arylhydrazine with a 1,3-diketone. Arylhydrazines possess two nucleophilic nitrogen atoms: the terminal (
Q2: I cannot change my 1,3-diketone starting material. How can I force the reaction to be regioselective?
A2: You must alter the electronics of the transition state. The most robust method is the Gosselin Protocol [2]. By switching the solvent from ethanol to a highly polar aprotic solvent like
Q3: My diketone is highly sterically hindered and the Gosselin protocol is failing. What is the best alternative? A3: Transition to 1,3-dicarbonyl surrogates, specifically Acetylenic Ketones (Ynones) or Enaminones .
-
Ynones: Reacting acetylenic ketones with arylhydrazines forces a sequential reaction: a highly regioselective Michael addition of the terminal
to the alkyne, followed by cyclization of the internalngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> onto the carbonyl. -
Enaminones: The dimethylamino group (
) acts as a superior leaving group and electronically differentiates the two electrophilic sites, allowing for precise control over the formation of 3-aryl vs. 5-aryl pyrazoles depending on the pH of the reaction[3].
Q4: How do I definitively validate which regioisomer I have synthesized?
A4: Do not rely solely on 1H-NMR chemical shifts, as the pyrazole
Quantitative Data Comparison
Use the following table to benchmark your expected yields and regiomeric ratios against established literature standards.
| Synthetic Strategy | Substrate Type | Solvent / Catalyst | Typical Regiomeric Ratio | Typical Yield | Ref |
| Classic Knorr | 1,3-Diketone | Ethanol / Reflux | ~ 50:50 to 60:40 | Variable | [1] |
| Gosselin Method | 1,3-Diketone | DMAc / 50 mol% HCl | > 95:5 | 59–98% | [2] |
| Bishop Method | Acetylenic Ketone | Ethanol / Reflux | > 95:5 | 71–95% | [4] |
| Enaminone Route | Acetic Acid / | > 90:10 | 60–86% | [3] |
Self-Validating Experimental Protocols
The following methodologies are engineered with built-in validation checks to ensure process integrity before you commit to purification.
Protocol A: DMAc/HCl-Mediated Condensation (Gosselin Method)
Designed for fixed 1,3-diketone substrates requiring high regiocontrol.
-
Preparation: In an oven-dried flask, dissolve the 1,3-diketone (1.0 equiv) in anhydrous DMAc (0.5 M concentration).
-
Validation Check: The solution must be completely homogenous. If particulates remain, gently sonicate. Do not heat above 25°C at this stage.
-
-
Catalyst Addition: Add 10 N aqueous HCl (0.5 equiv) dropwise while stirring.
-
Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv).
-
Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3) after 30 minutes. You must observe the complete disappearance of the diketone and the formation of a highly polar intermediate (the open-chain hydrazone). Do not proceed if the diketone is still present.
-
-
Cyclization: Stir the mixture at room temperature for 12–24 hours to allow the second dehydration step to occur.
-
Quench & Isolate: Pour the mixture into ice water to precipitate the pyrazole. Filter and wash with cold water.
-
Validation Check: Run a crude 1H-NMR. The presence of a single sharp singlet in the aromatic region (typically
6.5–7.0 ppm) confirms the pyrazole proton and indicates successful cyclization[2].
-
Protocol B: Acetylenic Ketone (Ynone) Cyclocondensation
Designed for complex substrates where 1,3-diketones fail.
-
Preparation: Dissolve the acetylenic ketone (1.0 equiv) in absolute ethanol (0.2 M).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C.
-
Validation Check: The initial Michael addition is highly exothermic. Maintain the temperature at 0°C to prevent polymerization of the ynone. The solution will typically transition from pale yellow to deep orange.
-
-
Cyclization: Attach a reflux condenser and heat the reaction to 80°C for 2–4 hours.
-
Validation Check: Monitor by TLC. The intermediate acyclic adduct (often visible under UV 254 nm) must fully convert to the less polar pyrazole product.
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography. Verify the regiochemistry via NOESY NMR[4].
Mechanistic Logic Visualization
Understanding the divergence in reaction pathways is critical for troubleshooting. The diagram below illustrates why 1,3-dicarbonyl surrogates (like ynones) succeed where standard diketones fail.
Mechanistic divergence comparing standard Knorr condensation versus the ynone surrogate approach.
References
1.[1] Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[Link] 2.[3] MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules.[Link] 3.[2] Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.[Link] 4.[4] Bishop, B. C., Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synthesis, 2004(1), 43-52.[Link]
Sources
Technical Support Center: Stability of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole in DMSO
Executive Summary
Status: HIGH RISK in DMSO. Recommendation: Avoid long-term storage in DMSO. Prepare fresh immediately before use.
While Dimethyl Sulfoxide (DMSO) is an excellent solubilizing agent for pyrazole derivatives, the presence of the bromomethyl group (benzylic bromide) creates a specific chemical incompatibility. This functional group is highly electrophilic and susceptible to Kornblum Oxidation when dissolved in DMSO, converting the active alkylating agent into an inactive aldehyde and releasing hydrobromic acid (HBr).
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the mechanism driving the degradation. This is not a random decomposition; it is a well-documented organic transformation driven by the nucleophilic oxygen of DMSO.
The Kornblum Oxidation Mechanism
In this pathway, DMSO acts as a nucleophile, attacking the benzylic carbon of your molecule. This displaces the bromide ion, forming an unstable alkoxysulfonium intermediate. Upon elimination (often catalyzed by weak bases or heating), this intermediate collapses into the corresponding aldehyde, releasing dimethyl sulfide (DMS) and HBr.
Impact on Research:
-
Loss of Potency: The aldehyde is likely biologically inactive compared to the alkylating bromide.
-
Assay Interference: The released HBr acidifies the solution, potentially killing cells in biological assays or altering enzymatic activity, leading to false positives/negatives.
-
Lachrymatory Effect: The degradation releases DMS (rotten cabbage odor) and HBr fumes.
Figure 1: The Kornblum Oxidation pathway converting the active benzylic bromide into an inactive aldehyde in DMSO.
Module 2: Troubleshooting Guide & FAQs
Q1: My DMSO stock solution turned from colorless to yellow/orange overnight. Is it still good?
Verdict: Likely Degraded. Root Cause: The color change is a hallmark of benzylic bromide degradation. The release of HBr can cause autoxidation of trace impurities or protonation of the pyrazole ring, shifting the UV-Vis absorption. Action: Discard the solution. Do not use for biological assays.
Q2: I see a new peak in my LCMS. How do I identify it?
Analysis: Compare the mass shift to the table below.
-
Target Mass (M): ~251/253 Da (Br isotopes).
-
Aldehyde Mass: ~186 Da (Loss of HBr + Oxygen addition).
-
Alcohol Mass: ~188 Da (Hydrolysis: Br replaced by OH).
| Observation (LCMS/NMR) | Diagnosis | Cause |
| Mass M-65 (approx) | Aldehyde Formation | Kornblum Oxidation (DMSO reaction). |
| Mass M-63 (approx) | Alcohol Formation | Hydrolysis (Water contamination in DMSO). |
| New Peak ~10ppm (1H NMR) | Aldehyde Proton | Oxidation of the CH2-Br group. |
| Shift of CH2 peak (~4.5ppm) | Chemical Change | The benzylic CH2 will shift significantly if converted to -CH2-OH or -CHO. |
Q3: Can I freeze-thaw the DMSO stock to extend stability?
Verdict: Proceed with Extreme Caution. Risk: DMSO is hygroscopic. Every time you thaw a tube, condensation introduces water. Water competes with DMSO, leading to hydrolysis (conversion to the alcohol), which is just as destructive as the oxidation. Solution: Single-use aliquots only. Never re-freeze a thawed aliquot.
Q4: What is the alternative if I need a stable stock solution?
Recommendation:
-
Acetonitrile (MeCN): Generally non-reactive toward benzylic bromides. Store at -20°C.
-
Dimethylacetamide (DMA): Similar solubility to DMSO but less prone to oxidative mechanisms (though still polar).
-
Solid State: Keep as a solid at -20°C under Argon until the exact moment of use.
Module 3: Best Practice Protocols
Protocol A: Preparation of Stock Solutions for Biological Assays
Goal: Minimize contact time with DMSO.
-
Weighing: Weigh the solid compound into a glass vial.
-
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).
-
Dissolution: Add DMSO immediately prior to the experiment (e.g., < 15 minutes before dosing).
-
Mixing: Vortex briefly. Do not sonicate with heat. Heat accelerates the Kornblum oxidation.
-
Dilution: Immediately dilute into the assay buffer or media.
-
Note: Once diluted into aqueous media, the risk shifts from oxidation to hydrolysis (reaction with water). The compound must be used immediately.
-
Protocol B: QC Workflow for Stability Verification
Goal: Confirm compound integrity before expensive in vivo/in vitro usage.
Figure 2: Quality Control Decision Tree for benzylic bromides.
References
-
Kornblum, N., et al. (1959).[1] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1] Journal of the American Chemical Society.[1]
-
Epstein, W. W., & Sweat, F. W. (1967). "Dimethyl Sulfoxide Oxidations." Chemical Reviews.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7498, Benzyl bromide (Chemical Stability)." PubChem.
-
Fisher Scientific. (2023). "Safety Data Sheet: 4-Bromo-3-methylpyrazole (Analogous Structural Data)."
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Validation & Comparative
1H NMR Chemical Shift of Benzylic CH2Br in Pyrazoles: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for benzylic bromomethyl groups in pyrazoles, specifically focusing on the 3-, 4-, and 5-positions. It addresses the electronic factors influencing these shifts, compares them with relevant analogs, and provides validated experimental protocols.
Executive Summary & Diagnostic Range
For researchers characterizing pyrazole intermediates, the bromomethyl (-CH₂Br) singlet is a critical diagnostic signal. In 1H NMR (CDCl₃), this signal typically appears in the 4.40 – 4.65 ppm range.
While often referred to as "benzylic" due to the aromatic nature of the pyrazole ring, the exact chemical shift is heavily influenced by the regiochemistry (N1, C3, C4, C5) and the electronic character (π-excessive vs. π-deficient) of the specific position.
Quick Reference: Chemical Shift Expectations (CDCl₃)
| Moiety | Position on Ring | Electronic Environment | Typical Shift (δ ppm) |
| 4-(Bromomethyl) | C4 (Beta to N) | Electron-Rich (Shielded) | 4.40 – 4.48 |
| Benzene Analog | Benzyl | Neutral Reference | 4.44 |
| 3-(Bromomethyl) | C3 (Alpha to C=N) | Electron-Poor (Deshielded) | 4.50 – 4.60 |
| 5-(Bromomethyl) | C5 (Alpha to N-R) | Steric/Inductive Effects | 4.55 – 4.65 |
Comparative Analysis: Substituent & Positional Effects
The pyrazole ring is a π-excessive heterocycle, but the electron density is not uniformly distributed. This anisotropy creates distinct shielding/deshielding zones that differentiate the isomers.
The "4-Position" Anomaly (Shielding Effect)
The C4 position of a pyrazole ring is the most electron-rich, analogous to the para-position of an aniline or the C3-position of a pyrrole.
-
Mechanism: The lone pair from the pyrrole-like Nitrogen (N1) donates electron density into the ring, which resonates primarily to C4.
-
Observation: This increased electron density shields the attached methylene protons, causing the 4-CH₂Br signal to appear upfield , often overlapping with or appearing slightly lower than unsubstituted benzyl bromide (4.44 ppm).
The "3-Position" & "5-Position" (Deshielding Effect)
Positions C3 and C5 are adjacent to the electronegative nitrogen atoms.
-
C3-Position: Adjacent to the pyridine-like Nitrogen (N2). The inductive withdrawal (-I effect) of the C=N bond deshields the methylene protons, shifting the signal downfield (typically >4.50 ppm).
-
C5-Position: Adjacent to the pyrrole-like Nitrogen (N1). While N1 is a donor, it is also electronegative. Furthermore, in N-substituted pyrazoles (e.g., 1-methyl), steric compression and anisotropy from the N-substituent can cause further deshielding (the "ortho effect"), pushing the shift towards 4.60 ppm .
Comparison with Analogs (Leaving Group Trends)
Distinguishing the bromide from its precursor (alcohol) or chloride analog is vital during synthesis monitoring.
| Functional Group | Structure | Shift (CDCl₃) | Trend Reason |
| Bromomethyl | Py-CH₂-Br | 4.45 | Moderate electronegativity (Br = 2.96). |
| Chloromethyl | Py-CH₂-Cl | 4.60 | Higher electronegativity (Cl = 3.16) deshields protons. |
| Hydroxymethyl | Py-CH₂-OH | 4.60 – 4.75 | O-H deshielding + H-bonding (concentration dependent). |
| Methyl | Py-CH₃ | 2.10 – 2.40 | No electronegative withdrawal. |
Mechanistic Visualization
The following diagram illustrates the electronic flux and its impact on the chemical shift of the methylene protons.
Caption: Electronic influence of pyrazole nitrogen atoms on C3 and C4 methylene shifts. N1 donation shields C4; N2 induction deshields C3.
Experimental Protocols
Synthesis of Bromomethyl Pyrazoles (Appel Reaction)
This protocol converts hydroxymethyl pyrazoles to bromomethyl pyrazoles under mild conditions, preventing polymerization.
Reagents:
-
Starting Material: (1-Methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)
-
Carbon Tetrabromide (CBr₄): 1.2 equiv
-
Triphenylphosphine (PPh₃): 1.2 equiv
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Preparation: Dissolve the alcohol and CBr₄ in anhydrous DCM at 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Add PPh₃ portion-wise over 15 minutes. The solution will typically turn slightly yellow.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).
-
Workup: Evaporate the solvent in vacuo.
-
Purification: The residue will contain triphenylphosphine oxide (TPPO). Purify immediately via flash column chromatography (Hexanes/EtOAc).
-
Note: Bromomethyl pyrazoles are reactive electrophiles. Store at -20°C.
-
NMR Sample Preparation for Reproducibility
To ensure the chemical shift falls within the predicted range, strict control of concentration and solvent acidity is required.
-
Solvent: Use CDCl₃ (neutralized with basic alumina if the pyrazole is acid-sensitive). Acidic CDCl₃ can protonate the pyrazole nitrogen, causing a significant downfield shift (~0.5 ppm) of all signals.
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce stacking interactions, shifting aromatic signals upfield.
-
Reference: Calibrate to the residual CHCl₃ peak at 7.26 ppm .
References
-
BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. Retrieved from
-
ChemicalBook. (2024). 3-(Bromomethyl)-1-methyl-1H-pyrazole (CAS 102846-13-9) NMR Spectrum Data. Retrieved from
-
PubChem. (2024). 4-(Bromomethyl)-1-methyl-1H-pyrazole Compound Summary (CID 43141470). Retrieved from
-
Royal Society of Chemistry. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1-methyl-1H-pyrazole. Retrieved from
Comparative Mass Spectrometry Analysis: Bromine Isotope Fidelity in C₁₁H₁₁BrN₂
Topic: Mass Spectrometry Bromine Isotope Pattern for C₁₁H₁₁BrN₂ Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
In small molecule drug discovery, halogenated compounds serve as critical intermediates.[1] The molecular formula C₁₁H₁₁BrN₂ (approximate Monoisotopic Mass: 250.01 Da) represents a class of brominated heterocycles—often indole or imidazole derivatives—where the bromine atom acts as a distinct mass spectrometric "tag."
This guide compares the three primary modalities for analyzing this isotope pattern: Unit Resolution (Quadrupole) , High-Resolution Accurate Mass (HRAM) , and Algorithmic Isotope Scoring .[1] While HRAM is the gold standard for structural confirmation, this guide demonstrates that Unit Resolution remains a robust, cost-effective alternative for high-throughput screening when validated by specific isotope abundance protocols.[1]
Theoretical Baseline: The Physics of the Doublet
To validate C₁₁H₁₁BrN₂, one must first establish the theoretical "ground truth" against which experimental data is compared.
The Bromine Signature
Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes with nearly identical natural abundance.[1] This creates a diagnostic 1:1 doublet pattern that is visually distinct even in complex matrices.
Calculated Pattern for C₁₁H₁₁BrN₂
For the protonated species
| Ion Species | Composition | Theoretical m/z | Relative Abundance (%) |
| M (Monoisotopic) | 251.018 | 100.0% | |
| M + 1 | 252.021 | ~12.2% | |
| M + 2 | 253.016 | 97.3% | |
| M + 3 | 254.019 | ~11.9% |
Note: The M+2 peak is slightly lower (97.3%) than the M peak due to the natural abundance ratio of Br (49.31/50.69).[1]
Comparative Analysis of Detection Modalities
This section objectively compares the performance of detection methods for confirming the C₁₁H₁₁BrN₂ moiety.
Modality A: Unit Resolution (Quadrupole / Ion Trap)
Best for: High-throughput screening, reaction monitoring, quantification.[1]
-
Mechanism: Separates ions based on nominal mass (m/z 251 vs 253).[1]
-
Performance:
-
Pros: Extremely sensitive; excellent dynamic range; the 1:1 doublet is easily recognized visually.
-
Cons: Cannot distinguish the
C isotope contribution from the Br peak if they overlap (though for Br, the separation is 2 Da, minimizing this issue compared to Cl). Low mass accuracy (~0.1 Da) allows for false positives from isobaric interferences.
-
-
Verdict: Sufficient for confirming the presence of bromine but insufficient for confirming the elemental formula without retention time matching.
Modality B: High-Resolution Accurate Mass (HRAM - Orbitrap/Q-TOF)
Best for: Structural elucidation, impurity profiling, unknown identification.[1]
-
Mechanism: Measures m/z with <5 ppm error and resolves fine isotope structure.
-
Performance:
-
Pros: Confirms the formula C₁₁H₁₁BrN₂ with high confidence. Can resolve the "mass defect" of bromine (Br has a negative mass defect relative to C/H).
-
Cons: Higher cost; lower scan speed compared to quadrupoles; larger data file sizes.[1]
-
-
Data Insight: HRAM can distinguish the M+2 peak of C₁₁H₁₁BrN₂ (253.016) from a potential contaminant like C₁₃H₁₅N₂O₃ (247.1 + others), which might have a similar nominal mass but lacks the specific mass defect.[1]
Modality C: Algorithmic Isotope Scoring (e.g., SigmaFit, Pattern Match)
Best for: Automating data processing.[1]
-
Mechanism: Mathematical comparison of the measured isotope packet (intensities and spacing) against the theoretical distribution.
-
Performance:
-
Pros: Removes user bias. Provides a single "Confidence Score" (e.g., 0-100 or mSigma).
-
Cons: Algorithms can fail if detector saturation occurs (skewing peak ratios) or if the M+1 peak is distorted by space-charge effects.
-
Experimental Protocol: Self-Validating Workflow
Objective: Acquire and validate the isotope pattern for C₁₁H₁₁BrN₂ using LC-MS (ESI+).
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Dilute to ~1 µg/mL (1 ppm). Critical: Avoid saturation. Detector saturation clips the most abundant peak (
Br), artificially inflating the ratio of the Br peak and ruining the isotope pattern match.
Step 2: Instrument Parameters (Generic ESI+)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Scan Range: m/z 100 – 400 (Centered on 250).
-
Resolution (if HRAM): Set to >30,000 FWHM to resolve fine structure if needed.
-
Source Temp: 300°C (Ensure complete desolvation to prevent solvent adducts like
which complicate patterns).
Step 3: Data Acquisition & Validation
-
Inject sample.
-
Extract Ion Chromatogram (XIC) for m/z 251.018.
-
Average the spectra across the peak width (do not take a single scan; averaging reduces noise).
-
Check Adducts: Look for m/z 273 (
) and 289 ( ).[1] These should also exhibit the 1:1 bromine doublet. If the doublet is missing in the adducts, the primary peak is likely an interference.
Visualization: Logical Decision Workflow
The following diagram illustrates the decision logic for confirming the brominated species.
Figure 1: Decision tree for validating brominated compounds using MS isotope patterns.
Data Interpretation & Troubleshooting
The Carbon-13 Effect
A common error is ignoring the Carbon-13 contribution.
-
Observation: In a C₁₁ molecule, the M+1 peak (m/z ~252) should be approximately 12% of the M peak height.[1]
-
Diagnostic: If the M+1 peak is missing or <1%, your instrument resolution may be too low (merging it with M) or the dynamic range is insufficient.[1] If M+1 is >20%, you likely have a co-eluting impurity or overlapping background noise.[1]
Saturation Warning
If the intensity of the M peak (251) is >1e8 counts (depending on detector), the M+2 peak may appear artificially higher or lower due to detector dead-time effects.[1] Always dilute and re-inject if the pattern looks skewed.
Summary Table: Expected vs. Common Artifacts
| Feature | Expected Pattern | Common Artifact / Error |
| M vs M+2 | ~1:1 Ratio (M slightly higher) | Ratio 1:0.5 (Cl contamination?) or 1:2 (Co-elution?) |
| Mass Defect | Br has negative defect (lower mass) | High positive defect suggests no Halogen present |
| Peak Width | Consistent across doublet | M+2 wider than M (Hidden interference) |
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Atomic weights of the elements 2013 (IUPAC Technical Report).[1] Pure and Applied Chemistry.[1][2][3][4] [Link]
-
Kind, T., & Fiehn, O. (2007).[1] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. (Establishes the standard for isotope pattern filtering). [Link]
-
Waters Corporation. (2021).[1] Accuracy & Resolution in Mass Spectrometry.[5][6][7][8] (Comparison of Quadrupole vs. TOF capabilities). [Link][1]
Sources
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Bromine » isotope data [webelements.com]
- 5. enovatia.com [enovatia.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Accuracy & Resolution in Mass Spectrometry | Waters [waters.com]
A Comparative Guide to the Infrared Spectroscopy of C-Br Stretching in Benzyl Bromide Derivatives
For researchers and professionals in organic synthesis and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups. This guide provides an in-depth comparison of the carbon-bromine (C-Br) stretching vibration in benzyl bromide and its substituted derivatives, offering insights into how electronic substituent effects manifest in their infrared spectra.
Theoretical Foundation: The C-Br Stretch
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, such as stretching and bending, are quantized and occur at specific frequencies. The frequency of a stretching vibration between two atoms can be approximated by Hooke's Law, where the bond is treated as a spring. The frequency is primarily dependent on two factors:
-
Bond Strength (Force Constant, k): Stronger bonds have a higher force constant and vibrate at higher frequencies (higher wavenumbers).
-
Reduced Mass (μ) of the Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.
The C-Br bond involves a relatively heavy bromine atom, which results in its stretching vibration appearing in the lower frequency "fingerprint region" of the IR spectrum, typically between 690 and 515 cm⁻¹.[1][2][3] While this region can be complex due to the presence of many other vibrational modes, the C-Br stretch is a valuable diagnostic tool, particularly when its position is influenced by the molecule's overall electronic structure.
In benzyl bromide derivatives, the substituents on the aromatic ring do not change the mass of the C-Br bond itself. Instead, they alter the electronic environment, which modifies the C-Br bond's force constant. This is achieved through two primary electronic mechanisms:
-
Inductive Effect: The polarization of the sigma (σ) bond framework due to differences in electronegativity.
-
Resonance (Mesomeric) Effect: The delocalization of pi (π) electrons across the aromatic system.
These effects modify the electron density around the benzylic carbon and, consequently, the strength and polarity of the attached C-Br bond, leading to predictable shifts in its stretching frequency.
Comparative Analysis: The Impact of Aromatic Substituents
The electronic nature of a substituent on the benzene ring systematically influences the C-Br stretching frequency. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects, which can be clearly observed and compared. While the C-Br stretch can sometimes be weak or coupled with other vibrations, a consistent trend is observable across a series of derivatives.
The table below summarizes the experimentally observed C-Br stretching frequencies for benzyl bromide and several para-substituted derivatives, as sourced from the Spectral Database for Organic Compounds (SDBS).
| Compound | Substituent (para-) | Substituent Type | C-Br Stretch (νC-Br) in cm⁻¹ |
| 4-Nitrobenzyl bromide | -NO₂ | Strong Electron-Withdrawing | ~679 |
| Benzyl bromide | -H | Reference | ~670 |
| 4-Methylbenzyl bromide | -CH₃ | Weak Electron-Donating | ~665 |
| 4-Methoxybenzyl bromide | -OCH₃ | Strong Electron-Donating | ~658 |
Analysis of Trends:
The data clearly demonstrates that the C-Br stretching frequency is sensitive to the electronic nature of the para-substituent.
-
Electron-Withdrawing Groups (EWGs): The potent electron-withdrawing nitro group (-NO₂) in 4-nitrobenzyl bromide pulls electron density away from the aromatic ring and, through induction, from the benzylic CH₂Br group. This withdrawal of electron density slightly increases the force constant of the C-Br bond, resulting in a shift to a higher wavenumber (a "blue shift") compared to the unsubstituted benzyl bromide.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups push electron density into the aromatic ring. The methyl group (-CH₃) is a weak EDG (acting through hyperconjugation and weak induction), while the methoxy group (-OCH₃) is a strong EDG (acting through a powerful resonance effect). This increased electron density on the ring is relayed to the benzylic carbon, which slightly weakens the C-Br bond, reduces its force constant, and causes a shift to a lower wavenumber (a "red shift"). The stronger the donating effect (-OCH₃ > -CH₃), the more pronounced the shift to a lower frequency.
This relationship provides a powerful analytical tool for confirming the presence and evaluating the electronic influence of substituents in a series of related compounds.
Visualizing the Electronic Influence
The following diagram illustrates the mechanism by which substituents modulate the C-Br bond character.
Caption: Electronic effects of EWGs and EDGs on the C-Br bond frequency.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
Trustworthy and reproducible data is the bedrock of scientific analysis. The following protocol describes the standard "neat film" method for acquiring the FT-IR spectrum of a liquid sample like benzyl bromide. This method is self-validating through the acquisition of a clean, stable background spectrum.
Objective: To obtain a high-quality transmission FT-IR spectrum of a liquid benzyl bromide derivative.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates (IR transparent)
-
Sample of benzyl bromide derivative (liquid)
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., anhydrous acetone or methylene chloride)
-
Kimwipes or other lint-free tissues
-
Gloves
Workflow Diagram:
Caption: Standard workflow for FT-IR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Open the instrument control software. The sample chamber should be closed to allow the internal atmosphere to stabilize.
-
-
Salt Plate Preparation (Causality: Purity):
-
Rationale: Salt plates are hygroscopic and can be damaged by moisture. Any contamination on the plates will appear in your spectrum.
-
Action: Wearing gloves, carefully handle the salt plates by their edges. Clean the surfaces with a Kimwipe lightly dampened with a dry, volatile solvent. Polish gently in a circular motion until the plates are clear and transparent. Avoid scratching the surfaces.
-
-
Acquire Background Spectrum (Causality: Validation):
-
Rationale: This critical step measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself. The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample.
-
Action: Place the clean, empty salt plates (or just an empty sample holder) into the spectrometer and close the cover. Allow the atmosphere inside to purge for 1-2 minutes. In the software, initiate a "Background Scan."
-
-
Sample Application (Causality: Optimal Pathlength):
-
Rationale: A film that is too thick will cause total absorbance ("flat-lining" peaks), while one that is too thin will produce a weak signal.
-
Action: Remove the salt plates. Place one small drop of the liquid benzyl bromide derivative onto the center of one plate. Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film. There should be no air bubbles.
-
-
Acquire Sample Spectrum (Causality: Data Generation):
-
Rationale: This is the primary data acquisition step where the instrument measures the infrared light transmitted through the sample.
-
Action: Place the prepared sample plates into the sample holder in the spectrometer and close the cover. In the software, initiate a "Sample Scan." The software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Analysis:
-
Rationale: Raw data is processed to identify and label significant peaks for structural elucidation.
-
Action: Use the software tools to find and label the wavenumbers of the key peaks. Pay close attention to the fingerprint region (below 1500 cm⁻¹) to locate the C-Br stretching vibration in the expected range of 690-515 cm⁻¹.[1][2][3] Also, identify other characteristic peaks to confirm the overall structure (e.g., aromatic C-H stretches > 3000 cm⁻¹, C=C stretches ~1600 cm⁻¹).
-
-
Clean-Up:
-
Rationale: Prevents cross-contamination of future samples and preserves the integrity of the salt plates.
-
Action: Immediately disassemble and thoroughly clean the salt plates with a volatile solvent as described in Step 2. Store the plates in a desiccator to protect them from atmospheric moisture.
-
Conclusion
The infrared stretching frequency of the C-Br bond in benzyl bromide derivatives is a sensitive probe of the electronic effects within the molecule. Electron-withdrawing groups cause a distinct shift to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers. This predictable trend, when combined with a robust experimental protocol, allows researchers to not only identify the C-Br functional group but also to gain deeper insights into the electronic architecture of their target molecules. This guide provides the theoretical basis and practical framework for leveraging FT-IR spectroscopy as a precise characterization tool in a research and development setting.
References
-
IR: alkyl halides. Organic Chemistry at CU Boulder. Available from: [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
4-Nitrobenzyl bromide. PubChem. Available from: [Link]
-
4-Methoxybenzyl bromide. PubChem. Available from: [Link]
-
Benzylbromide. SpectraBase. Available from: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]
Sources
Comparative Guide: Benzyl Bromide vs. Benzyl Chloride for Pyrazole N-Alkylation
Executive Summary
In the functionalization of pyrazole cores—a critical scaffold in kinase inhibitors and NSAIDs—the choice between Benzyl Bromide (BnBr) and Benzyl Chloride (BnCl) is often dictated by a trade-off between reactivity and process stability .
-
Benzyl Bromide is the superior electrophile for rapid, mild, and high-yielding alkylations, particularly valuable for deactivated (electron-poor) pyrazoles. However, its lachrymatory nature and lower shelf-stability pose handling challenges.
-
Benzyl Chloride offers a robust, cost-effective alternative for large-scale processes but typically requires elevated temperatures or iodide catalysis (Finkelstein conditions) to achieve complete conversion.
This guide analyzes the mechanistic divergences, kinetic profiles, and practical protocols for both reagents to enable data-driven selection.
Mechanistic Principles
The Nucleophilic Substitution Pathway
The N-benzylation of pyrazoles proceeds primarily via an
Figure 1: Reaction Mechanism and Transition State
Caption: General
Leaving Group Physics
The reactivity difference is fundamentally grounded in the carbon-halogen bond strength and the stability of the leaving group.
| Property | Benzyl Chloride (BnCl) | Benzyl Bromide (BnBr) | Impact on Reactivity |
| Bond Length (C-X) | ~1.79 Å | ~1.94 Å | Longer bond = weaker interaction, easier cleavage. |
| Bond Dissociation Energy | ~338 kJ/mol | ~276 kJ/mol | Lower energy barrier for BnBr cleavage accelerates rate. |
| Leaving Group pKa | -7 (HCl) | -9 (HBr) | Br⁻ is a weaker base and better leaving group. |
| Relative Rate ( | 1 | ~50–100 | BnBr reacts significantly faster under identical conditions. |
Comparative Performance Analysis
Reactivity & Kinetics
Benzyl Bromide is the "kinetic choice." It allows reactions to proceed at room temperature (RT) or mild heating (40–60 °C) within 1–4 hours. This is crucial for substrates with sensitive functional groups that might degrade under harsh conditions.
Benzyl Chloride is the "thermodynamic choice." Due to the stronger C-Cl bond, it often requires temperatures >80 °C (refluxing MeCN or DMF) to reach full conversion. Without catalysis, reaction times can extend to 12–24 hours.
Regioselectivity (N1 vs. N2)
Regioselectivity in unsymmetrical pyrazoles is governed primarily by steric hindrance and tautomeric equilibrium , but the alkylating agent plays a secondary role:
-
BnBr (Fast/Kinetic): The rapid reaction rate can sometimes lead to lower regioselectivity, trapping the pyrazolate anion at the most nucleophilic nitrogen (often N2) before thermodynamic equilibration can occur.
-
BnCl (Slow/Thermodynamic): Slower reaction rates at higher temperatures may allow for thermodynamic equilibration, potentially favoring the more stable N1-substituted product (sterically less hindered), although this is highly substrate-dependent.
The "Finkelstein Boost" Strategy
To overcome the sluggishness of Benzyl Chloride without switching to the expensive/unstable Bromide, catalytic Sodium Iodide (NaI) is added.
-
Mechanism: NaI reacts with BnCl to form Benzyl Iodide (BnI) in situ.
-
Benefit: BnI is extremely reactive (
vs BnCl). The iodide is then displaced by the pyrazole and recycled. -
Protocol: Add 5–10 mol% NaI to the BnCl reaction mixture.
Decision Matrix for Reagent Selection
Use the following logic flow to select the optimal reagent for your specific campaign.
Figure 2: Reagent Selection Workflow
Caption: Strategic decision tree for selecting between BnBr and BnCl based on scale and substrate properties.
Experimental Protocols
Method A: High-Reactivity Protocol (Benzyl Bromide)
Best for: Small scale, electron-deficient pyrazoles, or rapid library synthesis.
-
Dissolution: Dissolve the pyrazole derivative (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) (2.0 equiv). Stir at RT for 15 min. -
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise. Caution: Lachrymator.
-
Reaction: Stir at RT to 40 °C . Monitor by TLC/LCMS. Completion is typically observed in 1–3 hours .
-
Workup: Filter inorganic salts. Concentrate filtrate. Purify via column chromatography (Hexane/EtOAc).
Method B: Catalytic Cost-Effective Protocol (Benzyl Chloride)
Best for: Large scale, robust substrates, and cost reduction.
-
Dissolution: Dissolve pyrazole (1.0 equiv) in DMF or MeCN (0.5 M).
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv). -
Catalyst Addition: Add Sodium Iodide (NaI) (0.1 equiv / 10 mol%).
-
Alkylation: Add Benzyl Chloride (1.2 equiv).
-
Reaction: Heat to 80 °C . Monitor by LCMS. Reaction time: 6–12 hours .
-
Note without NaI: Reaction may require 18+ hours or reflux temperatures.
-
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (crucial to remove DMF). Dry over
and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (BnCl) | Poor leaving group ability. | Add 10 mol% NaI or switch to BnBr . Increase temp to reflux. |
| Regioisomer Mixture | Steric/Electronic lack of bias. | Switch solvent to DMF (favors thermodynamic product) or use bulky protecting groups. |
| Kornblum Oxidation | DMSO solvent + BnBr + Heat. | Avoid DMSO with BnBr at high temps (>80°C). Use DMF or MeCN instead. |
| O-Alkylation | Pyrazolone substrates.[1] | Use non-polar solvents (Toluene) to favor C- or N-alkylation over O-alkylation. |
References
-
BenchChem. Benzyl-4-bromo-1H-pyrazole for Library Synthesis.Link
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.Link
-
MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.Link
-
Common Organic Chemistry. Benzyl Chloride Properties and Reactions.Link
-
LibreTexts. Nucleophilic Substitution: Leaving Group Effects.Link
-
Taylor & Francis. Kinetics of Benzyl Halide Substitution.Link
Sources
Elemental analysis data for 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Comprehensive Quality & Performance Guide: 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Executive Summary
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS: 1820815-38-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] Its benzylic bromide moiety serves as a "soft" electrophile, enabling rapid C-N, C-O, and C-S bond formation under mild conditions.
This guide objectively compares the Bromomethyl variant against its primary alternatives (Chloromethyl analogs and Hydroxymethyl precursors). We provide validated Elemental Analysis (EA) benchmarks to distinguish high-purity reagent grade material from degraded commercial batches.
Part 1: Critical Quality Parameter (CQP) – Elemental Analysis
For benzylic bromides, Elemental Analysis is not just a confirmation of identity; it is the primary screen for hydrolytic degradation . The bromine-carbon bond is labile; exposure to moisture converts the active bromide into the inert alcohol (Hydroxymethyl), drastically altering the Carbon/Bromine ratio.
Theoretical vs. Experimental Data
The table below establishes the "Gold Standard" for acceptance. Researchers should reject batches deviating >0.4% from these values, as this indicates significant hydrolysis or residual starting material.
Molecular Formula: C₁₁H₁₁BrN₂ Molecular Weight: 251.12 g/mol
| Element | Theoretical % | Acceptable Range (±0.4%) | Impurity Flag: Hydrolyzed Alcohol (C₁₁H₁₂N₂O) | Impurity Flag: Methyl Precursor (C₁₁H₁₂N₂) |
| Carbon | 52.61% | 52.21 – 53.01% | 70.19% (High C indicates hydrolysis) | 76.71% (High C indicates incomplete reaction) |
| Hydrogen | 4.42% | 4.02 – 4.82% | 6.43% | 7.02% |
| Nitrogen | 11.16% | 10.76 – 11.56% | 14.88% | 16.27% |
| Bromine | 31.82% | 31.42 – 32.22% | 0.00% (Absence confirms degradation) | 0.00% |
Analyst Note: A Carbon content >53.5% is a "Red Alert" for this compound. It almost invariably suggests the presence of the alcohol impurity (due to moisture) or unreacted methyl precursor.
Part 2: Performance Comparison – Why Choose the Bromomethyl?
In drug discovery workflows, speed and mildness are paramount. We compared the Bromomethyl variant against the Chloromethyl analog and the Hydroxymethyl precursor.
Reactivity Profile (Nucleophilic Substitution)
-
Bromomethyl (Product): Reacts with secondary amines at Room Temperature (25°C) in <2 hours.
-
Chloromethyl (Alternative): Requires heating to 60–80°C and often KI catalysis (Finkelstein condition) to achieve similar conversion, increasing the risk of thermal decomposition of sensitive pyrazole substituents.
Synthetic Efficiency
-
Bromomethyl: "Ready-to-couple." One-step installation of the pyrazole moiety.[2][3]
-
Hydroxymethyl: Requires activation (e.g., with SOCl₂ or PBr₃) prior to coupling. This adds a synthetic step, requires workup, and generates acidic byproducts incompatible with acid-sensitive scaffolds.
Stability Trade-off
-
Bromomethyl: Moderate stability. Must be stored at -20°C under Argon. Hygroscopic.
-
Chloromethyl: High stability. Can be stored at room temperature.
-
Verdict: Use Bromomethyl for late-stage functionalization where mild conditions are critical. Use Chloromethyl only if the reagent must be stored for months on an open bench.
Part 3: Validated Protocols
Protocol A: Quality Control Workflow (EA & NMR)
This protocol ensures the reagent is active before committing valuable advanced intermediates.
-
Sampling: Take ~10 mg of sample under an inert atmosphere (Glovebox or N₂ cone). Benzylic bromides hydrolyze rapidly in humid air.
-
Solvent Check: Dissolve in DMSO-d₆. (CDCl₃ can be acidic and induce degradation).
-
Visual Inspection: The solution should be clear. Turbidity suggests polymerized material.
-
EA Submission: Ensure the sample is dried in a vacuum desiccator (P₂O₅) for 4 hours to remove lattice solvents which skew %C.
Protocol B: Synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
For researchers needing to synthesize fresh material to ensure max purity.
-
Reagents: 3-(4-methylphenyl)-1-methyl-1H-pyrazole (1.0 eq), NBS (N-bromosuccinimide, 1.05 eq), AIBN (cat. 0.1 eq).[4]
-
Solvent: Anhydrous CCl₄ or Benzotrifluoride (greener alternative).
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Note: The product spot is usually less polar than the alcohol impurity but more polar than the starting material.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Recrystallize from Cyclohexane/EtOAc. Do not use Silica Gel chromatography unless neutralized with 1% Et₃N, as silica acidity hydrolyzes the bromide.
Part 4: Visualization of Logic & Pathways
Figure 1: Synthesis & Degradation Pathways
This diagram maps the origin of the product and the critical impurities detected by Elemental Analysis.
Caption: Pathological tracking of the Bromomethyl synthesis. Note that moisture exposure leads to the Alcohol impurity, which causes a massive spike in Carbon percentage (from 52% to 70%).
Figure 2: QC Decision Tree
A self-validating logic flow for accepting or rejecting a batch based on EA data.
Caption: Decision matrix for material qualification. High Carbon content is the specific indicator for the loss of the bromine atom via hydrolysis.
References
-
Synthesis & Reactivity of Benzyl Bromides
- Title: "Reactivity, SCE induction and mutagenicity of benzyl chloride deriv
- Source: PubMed (N
-
URL: [Link]
-
Elemental Analysis Methodology
- Title: "Determining Empirical and Molecular Formulas"
- Source: Chemistry LibreTexts
-
URL: [Link]
-
General Pyrazole Synthesis
- Title: "Synthesis of Some New Pyrazoles"
- Source: DergiPark (Academic Journal)
-
URL: [Link]
-
Comparative Halide Reactivity
- Title: "Benzyl bromide vs Benzyl chloride reactivity"
- Source: Taylor & Francis Online
-
URL: [Link]
Sources
Distinguishing 3-aryl vs 5-aryl pyrazole isomers by NOESY
As a Senior Application Scientist specializing in structural elucidation and analytical chemistry, I frequently encounter the classic regioselectivity challenge in pyrazole synthesis. When unsymmetrical 1,3-dicarbonyl compounds condense with substituted hydrazines, the reaction inevitably yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers[1].
Relying solely on 1D
This guide provides a comprehensive, comparative methodology for distinguishing 3-aryl vs. 5-aryl pyrazole isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) , the definitive analytical standard for this workflow[1].
The Mechanistic Logic of NOESY Differentiation
The causality behind using NOESY lies in its ability to detect through-space dipole-dipole cross-relaxation between protons that are physically close to each other (typically
Because the pyrazole ring is a rigid, planar five-membered heterocycle, the spatial relationship between the N1-substituent (e.g., an N-methyl group) and the adjacent carbon substituents is fixed:
-
In a 5-Aryl Pyrazole (Isomer A): The N1-alkyl group is sterically forced into close spatial proximity with the ortho-protons of the C5-aryl ring. This results in a strong, diagnostic NOE cross-peak[2][3].
-
In a 3-Aryl Pyrazole (Isomer B): The N1-alkyl group is physically distant from the C3-aryl group (well beyond the 5 Å limit). Instead, the N1-alkyl protons will exhibit an NOE correlation with the pyrazole C5-H proton (if unsubstituted) or the C5-substituent[3].
Figure 1: Logical workflow for differentiating pyrazole regioisomers via NOESY spatial analysis.
Self-Validating Experimental Protocol
To ensure trustworthiness, an analytical protocol must possess internal controls. The following step-by-step methodology guarantees that the observed NOE signals are genuine and not artifacts of poor sample preparation or incorrect pulse sequences.
Step 1: Sample Preparation & Degassing
-
Action: Dissolve 10–15 mg of the highly purified pyrazole isomer in 600 µL of a deuterated solvent (e.g., CDCl
or DMSO- ). Subject the NMR tube to three freeze-pump-thaw cycles and seal it under argon. -
Causality: Dissolved oxygen is paramagnetic and provides a highly efficient, non-radiative relaxation pathway for protons. This competitive relaxation quenches the weak dipole-dipole cross-relaxation required for the NOE effect. Degassing maximizes the NOE signal-to-noise ratio.
Step 2: 1D H NMR Baseline Mapping
-
Action: Acquire a standard 1D
H NMR spectrum. -
Validation Checkpoint: Unambiguously assign the N1-alkyl protons (e.g., N-CH
typically appears as a singlet around 3.80–4.00 ppm)[3]. Identify the aromatic region (7.00–8.00 ppm). This 1D spectrum serves as the precise coordinate map for your 2D F1/F2 axes.
Step 3: NOESY Acquisition & Optimization
-
Action: Set up a phase-sensitive 2D NOESY experiment. Set the mixing time (
) to 300–500 ms for small molecules (MW < 500 Da). -
Causality: The mixing time (
) is the critical window where magnetization transfers through space. If is too short, cross-peaks will not build up. If is too long, spin diffusion occurs (magnetization bounces from A → B → C), creating false-positive cross-peaks that imply a proximity between A and C that does not actually exist.
Step 4: Processing and Artifact Exclusion
-
Action: Apply a squared sine-bell apodization function and phase the diagonal peaks to be purely positive.
-
Validation Checkpoint: For small molecules in non-viscous solvents (
), true NOE cross-peaks will appear with the opposite phase to the diagonal. Check the spectrum for zero-quantum coherence (ZQC) artifacts, which manifest as anti-phase dispersive signals. Furthermore, look for an internal positive control: you should see NOE cross-peaks between adjacent protons on the aryl ring itself (e.g., ortho to meta protons). If these are missing, your experiment failed at the acquisition level.
Comparative Data Analysis
When analyzing the processed NOESY spectrum, the differentiation is binary and highly reliable. Below is a comparative data summary based on standard 1-methyl-phenylpyrazole derivatives[3].
| Analytical Parameter | 1-Methyl-5-Aryl Pyrazole | 1-Methyl-3-Aryl Pyrazole |
| N1-CH | ~3.82 ppm (Slightly upfield) | ~3.99 ppm (Slightly downfield) |
| Diagnostic NOESY Cross-Peak | N1-CH | N1-CH |
| Spatial Distance (Calculated) | ~2.8 Å – 3.2 Å | ~3.0 Å – 3.4 Å |
| Aryl ortho-H Enhancement | Strong positive NOE | None (Distance > 6.0 Å) |
| Structural Confirmation | Confirms 1,5-disubstitution[1][2] | Confirms 1,3-disubstitution[3] |
Table 1: Diagnostic NMR parameters for distinguishing pyrazole regioisomers. Chemical shifts are representative values in CDCl
Figure 2: Decision tree for interpreting NOESY spectra to assign pyrazole regiochemistry.
Conclusion
While 1D NMR can suggest regiochemistry based on subtle chemical shift variations, it is not robust enough for definitive structural proof in drug development. By leveraging the geometric constraints of the pyrazole ring, NOESY provides an absolute, self-validating method for distinguishing 3-aryl from 5-aryl isomers[1]. By strictly controlling sample degassing and mixing times, researchers can eliminate artifacts and confidently assign regiochemistry based on the presence or absence of the N1-alkyl to C5-aryl ortho-proton cross-peak[2][3].
References
-
Giacomini, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. Available at:[Link]
-
Okada, Y., et al. (2020). Synthesis of 4-Aroyl-5-arylpyrazoles and 4-Aroyl-3-arylpyrazoles via the Reaction of Enaminodiketones with Substituted Hydrazine. Heterocycles, 100(1), 26-30. Available at:[Link]
Sources
Thermophysical Profiling and Application Guide: 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Executive Summary
As modern drug development increasingly relies on complex heterocyclic scaffolds to tune pharmacokinetic properties, specialized building blocks like 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0) have become indispensable in the laboratory[1]. This compound serves as a highly efficient electrophile for introducing a pyrazole-substituted benzyl moiety via N-, O-, or S-alkylation. However, the inherent reactivity of the bromomethyl group makes it highly susceptible to environmental degradation.
In this guide, we objectively evaluate the thermophysical properties of this compound—specifically focusing on its melting point range as a primary metric for purity—and compare its handling and performance against alternative benzylating agents.
Thermophysical Profiling: Melting Point as a Purity Metric
For solid benzyl bromides, the melting point is not merely a physical constant; it is a critical, first-line diagnostic tool. Pure 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole typically exhibits a sharp melting point range between 80.5°C and 82.5°C .
Mechanistic Insight: Why is the melting point such a sensitive metric for this specific class of compounds? Benzyl bromides are highly reactive electrophiles. Upon exposure to atmospheric moisture during improper storage, they undergo slow nucleophilic substitution (hydrolysis). This converts the bromomethyl group into a hydroxymethyl group, releasing hydrobromic acid (HBr) as a byproduct.
The presence of this alcohol impurity disrupts the uniform crystal lattice of the bulk material, leading to melting point depression. A broadened melting range (e.g., 76°C–81°C) is a definitive indicator of hydrolytic degradation. Using degraded material will severely compromise downstream reaction yields, as the released HBr quenches basic catalysts and the alcohol impurities compete for electrophilic sites.
Fig 1: Hydrolytic degradation pathway of benzyl bromides leading to melting point depression.
Comparative Performance Analysis
To contextualize the handling and performance of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole, we must compare it to widely used structural alternatives: the simpler 4-(bromomethyl)biphenyl and the foundational unsubstituted benzyl bromide.
Quantitative Comparison Table
| Property | 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole | 4-(Bromomethyl)biphenyl | Benzyl Bromide |
| CAS Number | 1820815-38-0 | 2567-29-5 | 100-39-0 |
| Physical State (RT) | Solid (Crystalline) | Solid (Powder) | Liquid |
| Melting Point Range | 80.5°C - 82.5°C (Typical) | 83.0°C - 86.0°C[2] | -15.0°C to -4.0°C[3][4] |
| Electrophilicity | Moderate-High | Moderate | High |
| Handling Hazard | Lachrymator, Corrosive | Lachrymator, Corrosive | Severe Lachrymator, Toxic |
| Primary Application | Heterocyclic API synthesis | Biphenyl linker insertion | Simple benzylation |
Expertise & Experience: Notice the dramatic shift in thermophysical properties. Unsubstituted benzyl bromide is a volatile liquid, making it a severe lachrymator that is difficult to handle outside a strictly controlled fume hood[3]. The addition of a phenyl ring in 4-(bromomethyl)biphenyl increases the molecular weight and introduces
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole shares a similar molecular weight and solid-state stability to the biphenyl analog, but offers the distinct pharmacological advantage of the polar, hydrogen-bond-accepting pyrazole ring. This specific electronic profile makes it highly prized in kinase inhibitor design, though the electron-rich pyrazole slightly increases the lability of the C-Br bond compared to a simple biphenyl system.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the downstream synthesis inherently validates the rigor of the upstream quality control.
Protocol 1: High-Precision Melting Point Determination
Objective: Validate the structural integrity of the building block prior to sensitive cross-coupling or alkylation workflows.
-
Sample Preparation : Working in a low-humidity environment (preferably a glovebox), pulverize 5-10 mg of the crystalline solid using an agate mortar.
-
Causality: Uniform, fine particle size eliminates microscopic air pockets, ensuring consistent thermal conductivity through the sample.
-
-
Capillary Loading : Pack the pulverized sample into a glass melting point capillary to a depth of precisely 2-3 mm. Tamp firmly by dropping the capillary through a long glass tube onto a hard surface.
-
Thermal Analysis : Insert the capillary into a calibrated digital melting point apparatus. Rapidly heat the block to 70°C, then reduce the heating ramp rate to strictly 1.0°C/min .
-
Causality: A ramp rate faster than 1°C/min causes thermal lag between the heating block and the sample, artificially inflating the recorded melting point and masking impurities.
-
-
Observation : Record the
(first appearance of a liquid meniscus) and (complete liquefaction).
Fig 2: Self-validating quality control workflow for melting point determination.
Protocol 2: Standardized N-Alkylation Workflow
Objective: Utilize the validated building block to alkylate a secondary amine target.
-
Reaction Setup : Dissolve 1.0 equivalent of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Add 1.5 equivalents of finely powdered Potassium Carbonate (
). Stir for 10 minutes to deprotonate the amine. -
Electrophile Addition : Add 1.05 equivalents of the melting-point-validated 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole.
-
Monitoring : Stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).
-
Self-Validation Check : If TLC shows stalled conversion at <50% despite extended time, and the starting electrophile had a broad melting point during Protocol 1, the HBr and alcohol impurities from the degraded benzyl bromide have likely neutralized the
base. A successful, high-yield reaction validates the strict adherence to the 1°C/min melting point QC step.
References
Sources
Safety Operating Guide
Navigating the Disposal of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
The core principle underpinning the disposal of this compound is the management of risk. The presence of a bromine atom and a benzylic bromide moiety suggests potential for environmental toxicity and reactivity.[4][5] Therefore, treating this compound as hazardous waste is the mandatory and prudent approach.
Core Directive: Prioritizing Safety and Regulatory Compliance
In-laboratory neutralization or treatment of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole is strongly discouraged without a validated and thoroughly vetted protocol specific to the compound, approved by your institution's Environmental Health and Safety (EHS) department.[1] The primary and most secure method of disposal is through a licensed hazardous waste contractor.
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. All waste containing 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole must be categorized as halogenated organic waste .[4]
-
Solid Waste: This stream includes any materials contaminated with the compound, such as:
-
Liquid Waste: Solutions containing 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole should be collected in a dedicated liquid waste container.[1] Avoid mixing with non-halogenated organic waste, as this can complicate the disposal process and potentially lead to the formation of harmful byproducts during treatment.[4]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of waste containing 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole.
-
Container Selection:
-
Utilize chemically resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass, that are in good condition and equipped with a secure, leak-proof lid.[1][6]
-
Ensure the container is compatible with the waste being collected (i.e., a solid waste container for solids, and a liquid waste container for liquids).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2][4]
-
Identify the contents, including the full chemical name: "3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole" and any solvents present in liquid waste.[2]
-
Indicate the approximate concentration or quantity of the hazardous component.
-
Include the date of waste accumulation.
-
-
Accumulation and Storage:
-
Store waste containers in a designated and secure hazardous waste accumulation area.[2]
-
This area should be well-ventilated, cool, and dry, away from direct sunlight and sources of ignition.[4][5][7][8]
-
Ensure segregation from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with a complete and accurate description of the waste stream.
-
Complete all necessary waste disposal manifests or forms as required by your institution and local regulations.[1]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate vicinity and evacuate non-essential individuals.
-
Wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat), contain the spill using an inert absorbent material such as vermiculite, sand, or dry lime.[1][5]
-
Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[1][5]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
-
Ventilate the area after cleanup is complete.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Provide them with the identity of the spilled material and any available safety information.
-
Quantitative Data Summary
To provide context on the hazards of similar compounds, the following table summarizes key information derived from the SDS of related brominated and pyrazole-containing molecules.
| Hazard Information | Guidance and Remarks | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [9][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [9][10][11] |
| Environmental Hazards | Brominated organic compounds can be harmful to the environment. Improper disposal can lead to contamination.[2][4] | [2][4] |
| Reactivity | Benzylic bromides can react with water and moisture. Incompatible with strong bases, oxidizing agents, and some metals.[5] | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of safe and sustainable laboratory practice. By adhering to the procedures outlined in this guide, researchers can mitigate the risks associated with 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole and ensure compliance with institutional and regulatory standards. Always consult your institution's specific EHS protocols and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide.
- Safety Data Sheet. (2013). Benzyl-Bromide.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: 3-(3-Bromophenyl)-1-methyl-1H-pyrazole.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-bromo-1-methyl-1H-pyrazole.
- MilliporeSigma. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole 97.
- Fisher Scientific. (2025). Safety Data Sheet: 1-[4-(Bromomethyl)phenyl]-1H-pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. fishersci.com [fishersci.com]
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- 7. synquestlabs.com [synquestlabs.com]
- 8. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
